Product packaging for 5-Bromo-2-ethoxyanisole(Cat. No.:CAS No. 1070795-38-8)

5-Bromo-2-ethoxyanisole

Cat. No.: B1442580
CAS No.: 1070795-38-8
M. Wt: 231.09 g/mol
InChI Key: BGECZFRMXAHTGH-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxyanisole (CAS 1070795-38-8) is a substituted aromatic ether compound with the molecular formula C9H11BrO2, serving as a versatile chemical building block in organic synthesis and research applications . This compound is characterized by the presence of both bromo and alkoxy functional groups on the benzene ring. The bromine atom acts as a reactive site, enabling further functionalization through cross-coupling reactions such as Suzuki or Heck reactions, while the ethoxy and methoxy groups contribute to the molecule's electronic properties and steric profile. As a key synthetic intermediate, this compound is valuable in medicinal chemistry for the preparation of compound libraries and in materials science for the development of novel organic molecules. Researchers utilize this building block to create more complex structures for pharmaceutical development, agrochemical research, and functional materials. The compound requires storage at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use, or for human or veterinary applications . Researchers should consult the safety data sheet and note the associated hazard statements, including potential skin and eye irritation (H315, H319) and specific target organ toxicity upon repeated exposure (H335) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrO2 B1442580 5-Bromo-2-ethoxyanisole CAS No. 1070795-38-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-ethoxy-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-3-12-8-5-4-7(10)6-9(8)11-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGECZFRMXAHTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-ethoxyanisole: Properties, Reactivity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Bromo-2-ethoxyanisole (CAS No. 1070795-38-8) is a polysubstituted aromatic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring two distinct electron-donating alkoxy groups and a synthetically labile bromine atom, provides a platform for constructing complex molecular architectures. This guide offers an in-depth analysis of its chemical and physical properties, explores the electronic factors governing its reactivity, details field-proven protocols for its key transformations, and highlights its applications, particularly within the pharmaceutical and drug development sectors.

Core Physicochemical Properties

This compound, also known as 4-Bromo-1-ethoxy-2-methoxybenzene, is a crucial intermediate whose physical and chemical characteristics dictate its handling, storage, and reaction conditions.[1] A summary of its core properties is presented below.

PropertyValueSource(s)
CAS Number 1070795-38-8[2],[1]
Molecular Formula C₉H₁₁BrO₂[1]
Molecular Weight 231.09 g/mol [1]
Synonyms 4-Bromo-1-ethoxy-2-methoxybenzene, 1-Bromo-4-ethoxy-3-methoxybenzene[2],[1]
Purity Typically ≥95%[2]
Appearance Data not consistently available; related compounds are often colorless to light yellow liquids or solids.
Solubility Expected to be soluble in common organic solvents like ethers (THF, Diethyl ether), chlorinated solvents (DCM, chloroform), and aromatic hydrocarbons (toluene), with low solubility in water.

Molecular Structure and Reactivity Analysis

The reactivity of this compound is fundamentally governed by the interplay of its three substituents on the benzene ring: a methoxy group (-OCH₃) at C2, an ethoxy group (-OC₂H₅) at C1, and a bromine atom (-Br) at C5.

Electronic Effects:

  • Activating Groups: Both the methoxy and ethoxy groups are powerful activating, ortho, para-directing groups due to the resonance effect, where the oxygen lone pairs donate electron density into the aromatic π-system.[3] This significantly increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack.[3]

  • Deactivating Group: The bromine atom is a deactivating group due to its inductive electron-withdrawing effect. However, like other halogens, it is also ortho, para-directing because of resonance donation from its lone pairs.[4]

The combined influence of these groups makes the aromatic ring electron-rich, with specific positions primed for reaction. The positions ortho to the alkoxy groups (C3 and C6) are the most activated and sterically accessible for electrophilic aromatic substitution. The carbon atom bonded to the bromine (C5) is the primary site for reactions involving the halogen, such as cross-coupling and metal-halogen exchange.

Caption: Electronic influences on the this compound ring.

Key Synthetic Transformations & Protocols

The bromine atom serves as a versatile functional handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This makes the molecule a valuable precursor in multi-step syntheses.[5]

Grignard Reagent Formation

The conversion of the aryl bromide to a Grignard reagent transforms the carbon atom from an electrophilic to a highly nucleophilic center.[6] This reagent can then be used to react with a variety of electrophiles, such as aldehydes, ketones, and esters.[7]

Field-Proven Protocol: Formation of (2-Ethoxy-4-methoxyphenyl)magnesium bromide

  • Preparation: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.

  • Activation of Magnesium: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to the flask; its color will fade as the magnesium is activated.[7][8]

  • Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium. The reaction is initiated when a gentle reflux or cloudiness is observed. Gentle warming may be required.[6]

  • Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting dark grey or brown solution of the Grignard reagent is ready for use in subsequent steps.

Causality Note: The use of anhydrous ether solvents like THF is critical. The ether molecules coordinate to the magnesium center, stabilizing the Grignard reagent and keeping it in solution.[6] The activation of magnesium with iodine is necessary to break through the passivating layer of magnesium oxide on the metal's surface.[8]

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming biaryl compounds. It involves the coupling of the aryl bromide with an organoboron species, such as a boronic acid or boronate ester.[9] This reaction is fundamental in the synthesis of many pharmaceutical agents and advanced materials.[10][11]

Field-Proven Protocol: Synthesis of a Biaryl Derivative

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).[10][12]

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water or dioxane and water.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (argon or nitrogen) to remove all traces of oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100°C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Trustworthiness Note: The choice of palladium catalyst, ligand, base, and solvent can dramatically affect the reaction outcome. The base is crucial for activating the boronic acid, facilitating the transmetalation step in the catalytic cycle.[9] Rigorous exclusion of oxygen is essential for maintaining the catalyst in its active Pd(0) state.[12]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Arylboronic Acid - Pd Catalyst & Base solvent Add Degassed Solvent reagents->solvent degas Vacuum/Inert Gas Cycles solvent->degas heat Heat (80-100°C) with Stirring degas->heat Start Reaction monitor Monitor by TLC/GC-MS heat->monitor extract Aqueous Workup & Extraction monitor->extract Reaction Complete purify Column Chromatography extract->purify product Isolated Biaryl Product purify->product

Caption: Typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

Polysubstituted aromatic rings are privileged structures in medicinal chemistry. Building blocks like this compound are instrumental in the synthesis of complex molecules designed to interact with biological targets. While direct examples for this exact molecule are proprietary or less documented in open literature, structurally similar compounds are frequently cited as key intermediates.

For instance, substituted bromo-anisole and bromo-aniline derivatives are precursors for a wide range of kinase inhibitors, which are crucial in oncology.[13] For example, 5-(Ethylsulfonyl)-2-methoxyaniline, which shares a similar substitution pattern, is a vital fragment for potent VEGFR2 inhibitors used in anti-angiogenic cancer therapies.[13] Similarly, bromo-indole scaffolds are used in Suzuki and Buchwald-Hartwig couplings to synthesize compounds targeting cancer and inflammatory diseases.[11] The synthetic versatility of this compound makes it an attractive starting material for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring safety.

  • Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautionary Measures:

    • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[2]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[2]

    • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[2]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2] Store locked up.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

References

A-Z Guide to the Synthesis of 5-Bromo-2-ethoxyanisole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth, technical overview of the synthesis of 5-Bromo-2-ethoxyanisole, a valuable building block in pharmaceutical and materials science research. The primary synthetic route detailed herein is the methylation of 4-bromo-2-ethoxyphenol via the Williamson ether synthesis. This document elucidates the reaction's core principles, offers a field-proven experimental protocol, and addresses critical aspects of reagent selection, safety, and product validation. It is intended for researchers, chemists, and process development professionals seeking a comprehensive and practical understanding of this specific etherification.

Introduction: Significance and Synthetic Strategy

This compound (CAS 52849-52-2) is an aromatic ether containing bromo, ethoxy, and methoxy functionalities.[1] This substitution pattern makes it a versatile intermediate for introducing a substituted phenoxy moiety in the development of complex organic molecules. Its synthesis from the corresponding phenol, 4-bromo-2-ethoxyphenol, is a classic yet crucial transformation.

The most direct and widely employed method for this conversion is the Williamson ether synthesis , a robust reaction first developed in the 1850s.[2][3] This SN2 (bimolecular nucleophilic substitution) reaction involves the deprotonation of an alcohol or phenol to form a potent nucleophile (an alkoxide or phenoxide), which then displaces a leaving group on an alkylating agent to form the desired ether.[2][3][4] This guide will focus exclusively on this pathway, providing the causal logic behind each procedural step to ensure reproducibility and success.

The Reaction Principle: Williamson Ether Synthesis in Focus

The conversion of 4-bromo-2-ethoxyphenol to this compound is a textbook example of the Williamson ether synthesis. The reaction proceeds in two fundamental stages:

  • Deprotonation: The acidic phenolic proton of 4-bromo-2-ethoxyphenol is abstracted by a base to form a negatively charged phenoxide ion. This step is critical as the phenoxide is a significantly stronger nucleophile than the neutral phenol.[4]

  • Nucleophilic Attack (SN2): The newly formed phenoxide attacks the electrophilic methyl group of the alkylating agent. In a concerted mechanism, a new Carbon-Oxygen bond is formed while the bond between the carbon and the leaving group is broken.[3][4][5]

This SN2 mechanism dictates specific requirements for optimal results, primarily favoring unhindered, primary alkylating agents to avoid competing elimination reactions.[2][4][5]

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 4-Bromo-2-ethoxyphenol (Ar-OH) Base Base (B⁻) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide Deprotonation Conj_Acid Conjugate Acid (HB) Phenoxide_ref Phenoxide Ion (Ar-O⁻) Methyl_Agent Methylating Agent (CH₃-LG) Product This compound (Ar-OCH₃) Leaving_Group Leaving Group (LG⁻) Phenoxide_ref->Product SN2 Attack

Figure 1: Generalized Williamson Ether Synthesis Mechanism.

Reagent Selection and Rationale

The success of any synthesis hinges on the appropriate choice of reagents. The selection process is not arbitrary; it is dictated by reactivity, safety, cost, and ease of purification.

Reagent Role Rationale for Selection Key Considerations
4-bromo-2-ethoxyphenol Starting MaterialThe phenolic precursor providing the core molecular scaffold.Purity is critical. Impurities may lead to side reactions. It is classified as an irritant.[6]
Potassium Carbonate (K₂CO₃) BaseA moderately strong, inexpensive, and easy-to-handle solid base. It is sufficient to deprotonate the phenol without being overly reactive, which could cause side reactions.Must be anhydrous. The presence of water can hydrolyze the alkylating agent.
Dimethyl Sulfate ((CH₃)₂SO₄) Methylating AgentA highly effective and reactive methylating agent, often providing high yields. It is more economical than alternatives like iodomethane.EXTREMELY TOXIC & CARCINOGENIC .[7][8][9] Must be handled with extreme caution in a chemical fume hood with appropriate personal protective equipment (PPE).[7][10]
Acetone SolventA polar aprotic solvent that readily dissolves the organic starting material and facilitates the SN2 reaction. Its boiling point (56°C) is ideal for conducting the reaction under gentle reflux.Must be anhydrous to prevent hydrolysis of dimethyl sulfate.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and assumes all operations are performed by trained personnel.

4.1. Safety Precautions: A Non-Negotiable Prerequisite

  • Dimethyl Sulfate (DMS): DMS is a potent alkylating agent, a probable human carcinogen, and is corrosive and toxic by all routes of exposure (inhalation, ingestion, skin contact).[7][8][9] Delayed toxic effects are common.[8] ALL manipulations must occur inside a certified chemical fume hood.[7] Wear impermeable gloves (e.g., butyl rubber or laminate), a lab coat, and chemical splash goggles at all times.[7][10] Have an ammonia solution available for quenching spills, as ammonia is a specific antidote for destroying DMS.[11]

  • 4-bromo-2-ethoxyphenol: This compound can cause skin, eye, and respiratory irritation.[6] Avoid generating dust and ensure adequate ventilation.

  • General: Standard laboratory safety practices, including the use of PPE, are mandatory. An eyewash station and safety shower must be accessible.[6]

4.2. Experimental Workflow

Figure 2: Step-by-step experimental workflow for the synthesis.

4.3. Step-by-Step Procedure

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-ethoxyphenol (e.g., 10.0 g, 1.0 eq), anhydrous potassium carbonate (e.g., 1.5 eq), and anhydrous acetone (e.g., 100 mL).

  • Addition of Methylating Agent: Stir the suspension vigorously at room temperature. Using a dropping funnel or syringe, add dimethyl sulfate (e.g., 1.1 eq) dropwise over 15 minutes. An initial exotherm may be observed.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C).

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting phenol spot has been completely consumed (typically 2-4 hours).

  • Work-up and Quenching: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash the solid cake with a small amount of acetone. CAUTION: Carefully and slowly add the combined filtrate to a beaker containing a stirred solution of aqueous ammonium hydroxide (e.g., 10% solution) to quench and destroy any unreacted dimethyl sulfate.[12] Stir for at least 1 hour.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the acetone. Add deionized water (e.g., 100 mL) and ethyl acetate (e.g., 100 mL) to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the final product as a pure solid or oil.

Product Characterization and Validation

Confirming the identity and purity of the final product is a cornerstone of scientific integrity.

Technique Expected Result Interpretation
¹H NMR Appearance of a new singlet around 3.8-3.9 ppm. Disappearance of the broad phenolic -OH peak.The new singlet corresponds to the newly introduced methoxy (-OCH₃) group. The absence of the phenolic proton confirms the reaction's completion.
¹³C NMR Appearance of a new carbon signal around 56 ppm.Confirms the presence of the methoxy carbon.
Mass Spectrometry (MS) Observation of the correct molecular ion peak (m/z) for C₉H₁₁BrO₂ (approx. 230/232 g/mol , showing the characteristic isotopic pattern for bromine).Verifies the molecular weight of the synthesized compound.
TLC A single spot with a higher Rf value than the starting phenol.Indicates the conversion to a less polar product and assesses the purity of the final compound.

Troubleshooting Common Issues

  • Incomplete Reaction: If TLC shows significant starting material remaining, the cause could be insufficient base, wet reagents/solvent, or too short a reaction time. Ensure all reagents are anhydrous and consider extending the reflux time.

  • Side Product Formation: While this reaction is generally clean, C-alkylation (methylation on the aromatic ring) is a potential, though minor, side reaction with phenoxides.[13] Purification by column chromatography is usually sufficient to remove such impurities.

  • Difficult Work-up: Emulsion formation during extraction can occur. Adding more brine can help break the emulsion.

Conclusion

The synthesis of this compound from 4-bromo-2-ethoxyphenol via the Williamson ether synthesis is a reliable and efficient transformation. This guide has detailed the mechanistic underpinnings, the rationale behind reagent selection, and a robust, safety-conscious protocol. By understanding the "why" behind each step—from the choice of a mild base to the critical safety procedures for handling dimethyl sulfate—researchers can confidently and safely execute this synthesis, yielding a high-purity product ready for subsequent applications in drug discovery and materials science.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-ethoxyanisole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic techniques used for the structural elucidation and quality control of 5-Bromo-2-ethoxyanisole (also known as 4-Bromo-1-ethoxy-2-methoxybenzene; CAS No. 1070795-38-8).[1] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind experimental choices, present detailed protocols for data acquisition, and offer in-depth interpretation of the resulting spectral data. The guide emphasizes an integrated approach, demonstrating how these techniques collectively provide an unambiguous structural "fingerprint" of the target molecule.

Molecular Structure and Spectroscopic Overview

This compound is a substituted aromatic ether. Its structure contains several key features that give rise to characteristic spectroscopic signals: an ethoxy group (-OCH₂CH₃), a methoxy group (-OCH₃), and a bromine atom on a benzene ring. The relative positions of these substituents (1,2,4-substitution pattern) create a specific electronic environment that dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

A multi-technique spectroscopic approach is essential for confirming the identity, purity, and structure of such a molecule. Each technique provides a unique and complementary piece of the structural puzzle.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Analysis: Mapping the Proton Environment

Proton NMR (¹H NMR) provides a quantitative map of the different types of hydrogen atoms in a molecule. The analysis hinges on three key parameters: chemical shift (δ), integration, and signal multiplicity (splitting). Due to the lack of publicly available experimental spectra, the following data is predicted based on established chemical shift correlation tables and simulation software.[2][3][4][5]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityRationale
Aromatic H (H-6)~7.05 - 7.151Hd (doublet)Ortho-coupled to H-5. Deshielded by adjacent methoxy group.
Aromatic H (H-4)~6.95 - 7.051Hdd (doublet of doublets)Ortho-coupled to H-5, meta-coupled to H-2.
Aromatic H (H-3)~6.80 - 6.901Hd (doublet)Ortho-coupled to H-4. Least deshielded aromatic proton.
Ethoxy (-OCH₂-)~4.00 - 4.102Hq (quartet)Adjacent to an oxygen atom and coupled to the -CH₃ group.
Methoxy (-OCH₃)~3.80 - 3.903Hs (singlet)Adjacent to an oxygen atom, no adjacent protons to couple with.
Ethoxy (-CH₃)~1.40 - 1.503Ht (triplet)Coupled to the adjacent -OCH₂- group.

Causality Behind the Shifts: The electron-donating nature of the ethoxy and methoxy groups increases the electron density on the aromatic ring, shifting the aromatic protons to a relatively upfield (lower ppm) region compared to unsubstituted benzene. The bromine atom has a weaker deshielding effect. The quartet and triplet pattern of the ethoxy group is a classic ethyl group signature.

¹³C NMR Analysis: The Carbon Skeleton

Carbon-13 NMR provides information on the number and types of carbon atoms. Typically, spectra are proton-decoupled, meaning each unique carbon atom appears as a single line.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~150 - 155C-2 (C-OEt)Aromatic carbon bonded to the highly electronegative ethoxy oxygen.
~148 - 152C-1 (C-OMe)Aromatic carbon bonded to the methoxy oxygen.
~120 - 125C-4 (Aromatic CH)Aromatic methine carbon.
~118 - 122C-6 (Aromatic CH)Aromatic methine carbon.
~115 - 120C-5 (C-Br)Aromatic carbon directly bonded to bromine; exhibits a dampened signal.
~112 - 116C-3 (Aromatic CH)Aromatic methine carbon.
~64 - 66Ethoxy (-OCH₂-)Aliphatic carbon bonded to oxygen.
~55 - 57Methoxy (-OCH₃)Aliphatic carbon bonded to oxygen.
~14 - 16Ethoxy (-CH₃)Terminal methyl carbon of the ethyl group.
Experimental Protocol: NMR Sample Analysis

This protocol outlines a self-validating system for acquiring high-quality NMR data.[6][7][8][9][10]

  • Sample Preparation: a. Accurately weigh 10-20 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and is used by the spectrometer to "lock" onto a stable magnetic field frequency.[8] c. Transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate (typically 4-5 cm). d. Cap the NMR tube securely. Clean the exterior of the tube with a lint-free wipe to remove any contaminants.[8]

  • Instrument Setup & Data Acquisition: a. Before inserting the sample, ensure no metallic items are near the magnet's stray field.[10] b. Insert the NMR tube into a spinner turbine, adjusting the depth correctly using the instrument's depth gauge. c. Load the sample into the spectrometer. d. In the acquisition software, load a standard set of experimental parameters. e. Locking: Instruct the spectrometer to lock onto the deuterium signal of the solvent. This step compensates for any magnetic field drift.[8] f. Shimming: Optimize the magnetic field homogeneity by a process called shimming. This is critical for obtaining sharp, well-resolved peaks.[9] An automated shimming routine is often sufficient. g. Acquisition: Acquire the ¹H spectrum. A typical experiment involves a set number of scans (e.g., 8 or 16) which are averaged to improve the signal-to-noise ratio. h. Processing: After acquisition, the raw data (Free Induction Decay, or FID) is Fourier transformed into the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (the residual CHCl₃ peak in CDCl₃ is set to 7.26 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[11] Each type of bond vibrates at a characteristic frequency, making the IR spectrum a unique molecular "fingerprint".[11]

Spectral Interpretation

The most useful information for functional group identification is typically found in the diagnostic region, from 4000 to 1500 cm⁻¹.[11][12] The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule as a whole.[13]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationIntensityRationale
3000 - 2850C(sp³)-H StretchMedium-StrongFrom the methoxy and ethoxy alkyl groups.
1600 - 1580C=C Aromatic StretchMediumCharacteristic of the benzene ring.
1480 - 1440C=C Aromatic StretchMediumCharacteristic of the benzene ring.
1250 - 1200C(aryl)-O StretchStrongAsymmetric stretch from the Ar-O-C ether linkages. This is a highly characteristic peak.[14]
1050 - 1020C(alkyl)-O StretchStrongSymmetric stretch from the ether linkages.[14]
~800 - 880C-H Out-of-plane bendStrongIndicative of the 1,2,4-trisubstitution pattern on the aromatic ring.
600 - 500C-Br StretchMedium-WeakCharacteristic absorption for a carbon-bromine bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the most common and convenient method for obtaining IR spectra of solid and liquid samples.[15]

cluster_prep Sample Preparation cluster_acq Data Acquisition Clean Clean ATR Crystal (e.g., with isopropanol) Place Place a small amount of sample on crystal Clean->Place Engage Engage pressure arm to ensure good contact Place->Engage BG Collect Background Spectrum (clean crystal) Engage->BG Sample Collect Sample Spectrum BG->Sample Process Software performs background subtraction Sample->Process

Caption: Workflow for ATR-FTIR Spectroscopy.

  • Background Collection: a. Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[16] Wipe it gently with a soft tissue dampened with a suitable solvent like isopropanol and allow it to dry completely. b. In the software, initiate the collection of a background spectrum. This scan measures the ambient environment (e.g., CO₂, water vapor) and the instrument's response, which will be subtracted from the sample spectrum.[17]

  • Sample Analysis: a. Place a small amount of this compound (a few milligrams of solid or one drop of liquid) directly onto the center of the ATR crystal.[15][16] b. If the sample is a solid, lower the instrument's pressure arm to press the sample firmly against the crystal. This ensures intimate contact, which is essential for a high-quality spectrum.[17] c. Initiate the sample scan. The instrument will co-add multiple scans (e.g., 16 or 32) to generate the final spectrum with an improved signal-to-noise ratio.

  • Cleanup: a. Retract the pressure arm and remove the bulk of the sample. b. Clean the crystal surface as described in step 1a to prepare for the next measurement.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[18] It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure.

Fragmentation Analysis

In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing it to lose an electron and form a radical cation known as the molecular ion (M⁺·).[19] This ion, along with fragments formed from its decomposition, are separated and detected.

For this compound (Molecular Weight: 231.09 g/mol ), the key features to look for are:

  • Molecular Ion (M⁺·): A pair of peaks around m/z 230 and 232.

  • Bromine Isotope Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[20] Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity.[20][21] This is a definitive signature for the presence of one bromine atom.

  • Key Fragments: The molecular ion is often unstable and fragments in predictable ways. For aryl ethers, a common fragmentation is cleavage of the alkyl-oxygen bond (α-cleavage).[21]

M [C₉H₁₁BrO₂]⁺· m/z 230/232 (Molecular Ion) F1 [C₇H₈BrO₂]⁺· m/z 202/204 M->F1 - C₂H₃ F2 [C₈H₈BrO]⁺ m/z 199/201 M->F2 - OCH₃ F3 [C₆H₄Br]⁺ m/z 155/157 F2->F3 - CO

Caption: Plausible EI-MS fragmentation pathway.

Table 4: Predicted Major Fragments in the Mass Spectrum

m/z (Mass/Charge)Proposed FragmentFragmentation Pathway
230 / 232[C₉H₁₁BrO₂]⁺·Molecular Ion (M⁺·)
202 / 204[C₇H₈BrO₂]⁺·Loss of an ethyl radical (•CH₂CH₃) via α-cleavage.
199 / 201[C₈H₈BrO]⁺Loss of a methoxy radical (•OCH₃).
155 / 157[C₆H₄Br]⁺Loss of carbon monoxide (CO) from the bromobenzoyl cation intermediate.[22]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique where a gas chromatograph separates the components of a mixture before they are introduced one by one into the mass spectrometer.[19] This is ideal for ensuring the mass spectrum obtained is from a pure compound.

  • Sample Preparation: a. Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[23] b. Ensure the sample is fully dissolved and free of particulates.[23] Transfer the solution to a 2 mL GC autosampler vial.

  • Instrument Method Setup: a. GC Parameters: Set the injector temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.[24] Program the column oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 280 °C) to separate the analyte from any impurities or solvent. b. MS Parameters: Set the ion source temperature (e.g., 230 °C) and select the appropriate mass range to scan (e.g., m/z 40-400).

  • Analysis: a. An autosampler injects a small volume (typically 1 µL) of the sample solution into the hot GC inlet.[24] b. The volatilized sample is carried by an inert gas (e.g., Helium) through the GC column, where separation occurs. c. As the compound elutes from the column, it enters the MS ion source, is fragmented, and the fragments are detected. d. The software generates a chromatogram (detector response vs. time) and a mass spectrum for each chromatographic peak.

Conclusion: An Integrated Approach

The unambiguous structural confirmation of this compound relies on the synergistic interpretation of data from NMR, IR, and MS.

  • MS confirms the molecular weight (230/232 amu) and the presence of a single bromine atom.

  • IR confirms the presence of key functional groups: aromatic C=C, ether C-O linkages, and alkyl C-H bonds.

  • ¹H and ¹³C NMR provide the definitive structural map, confirming the 1,2,4-substitution pattern, the presence and connectivity of the ethoxy and methoxy groups, and the precise carbon-hydrogen framework.

Together, these techniques form a robust analytical workflow that validates the molecule's identity and purity, a critical requirement for any scientific endeavor, from basic research to pharmaceutical development.

References

An In-Depth Technical Guide to 5-Bromo-2-ethoxyanisole: A Key Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 5-Bromo-2-ethoxyanisole, a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science research. This document, intended for researchers, scientists, and professionals in drug development, details its chemical identity, molecular structure, synthesis, physicochemical properties, and applications, underpinned by established scientific principles and methodologies.

Chemical Identity and Molecular Structure

This compound is a disubstituted anisole derivative. Its systematic IUPAC name is 4-Bromo-1-ethoxy-2-methoxybenzene. The Chemical Abstracts Service (CAS) has assigned the number 1070795-38-8 to this compound.[1][2]

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, an ethoxy group (-OCH2CH3), and a methoxy group (-OCH3). The substituents are positioned at carbons 1, 2, and 5 of the aromatic ring.

Table 1: Chemical Identifiers and Properties

PropertyValue
CAS Number 1070795-38-8[1][2]
Molecular Formula C9H11BrO2[1][2]
Molecular Weight 231.09 g/mol [1]
Synonyms 4-Bromo-1-ethoxy-2-methoxybenzene, 1-Bromo-4-ethoxy-3-methoxybenzene[2]

Below is a two-dimensional representation of the molecular structure of this compound, generated using the DOT language.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the Williamson ether synthesis, a well-established and reliable method for preparing ethers. This approach involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis would logically proceed from 5-Bromo-2-methoxyphenol.

A plausible synthetic route involves the deprotonation of the hydroxyl group of 5-Bromo-2-methoxyphenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an ethylating agent such as iodoethane.[3]

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol based on standard Williamson ether synthesis procedures for similar compounds.[4]

Materials:

  • 5-Bromo-2-methoxyphenol

  • Iodoethane

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 5-Bromo-2-methoxyphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add iodoethane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

G cluster_0 Synthesis Workflow Start 5-Bromo-2-methoxyphenol + Iodoethane Step1 Deprotonation with K2CO3 in DMF Start->Step1 Base Step2 Nucleophilic attack by phenoxide Step1->Step2 Formation of alkoxide Step3 Work-up and Extraction Step2->Step3 Reaction completion Step4 Purification (Chromatography) Step3->Step4 Crude product End This compound Step4->End Pure product

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Spectral Data

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, properties can be estimated based on data from structurally similar compounds.

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueRationale/Comparison Compound
Melting Point N/A (likely a low-melting solid or oil)Similar substituted anisoles are often liquids or low-melting solids.
Boiling Point > 200 °C at 760 mmHg4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene has a boiling point of 308.8 °C.[4]
Solubility Soluble in common organic solvents (e.g., ethanol, chloroform, ethyl acetate); sparingly soluble in water.Based on the nonpolar aromatic ring and alkyl chains.
Predicted Spectral Data

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

The proton NMR spectrum is expected to show signals for the aromatic protons and the protons of the ethoxy and methoxy groups.

  • Aromatic Protons (3H): Due to the substitution pattern, three signals are expected in the aromatic region (δ 6.5-7.5 ppm), likely appearing as a doublet, a singlet (or a doublet with a very small coupling constant), and a doublet of doublets.

  • Ethoxy Group (5H): A quartet corresponding to the -OCH₂- protons (δ ~4.0-4.2 ppm) and a triplet for the -CH₃ protons (δ ~1.3-1.5 ppm).

  • Methoxy Group (3H): A singlet for the -OCH₃ protons (δ ~3.8-3.9 ppm).

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

The carbon NMR spectrum will display nine distinct signals.

  • Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine will be significantly shifted.

  • Ethoxy Group (2C): Two signals for the -OCH₂- (δ ~60-70 ppm) and -CH₃ (δ ~15-20 ppm) carbons.

  • Methoxy Group (1C): One signal for the -OCH₃ carbon (δ ~55-60 ppm).

Applications in Research and Drug Development

Halogenated aromatic compounds, such as this compound, are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures.

Key Potential Applications:

  • Suzuki-Miyaura Coupling: The bromine atom can be readily displaced in palladium-catalyzed Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with a wide range of boronic acids and esters. This is a cornerstone reaction in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines and related compounds, which are common moieties in pharmaceuticals.

  • Sonogashira Coupling: The bromo-substituent can participate in Sonogashira coupling reactions to introduce alkyne functionalities, further expanding the synthetic utility of this intermediate.

  • Synthesis of Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted aromatic scaffolds. Intermediates like this compound can serve as building blocks for the synthesis of novel kinase inhibitors targeting various signaling pathways implicated in diseases such as cancer.[5][6]

The strategic placement of the ethoxy and methoxy groups can also influence the electronic properties and steric environment of the molecule, which can be leveraged to achieve regioselectivity in subsequent synthetic steps and to fine-tune the biological activity of the final target compounds.

Safety and Handling

Detailed toxicological data for this compound is not available. However, as with all bromo-aromatic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Based on similar compounds, it may cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry. Its utility as a building block for the construction of complex molecules, particularly in the context of drug discovery and materials science, is noteworthy. The presence of a reactive bromine atom, along with ether functionalities, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel compounds with diverse applications. Further research into its reactivity and applications is warranted to fully explore its synthetic potential.

References

solubility and stability of 5-Bromo-2-ethoxyanisole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-2-ethoxyanisole

Abstract: this compound is a substituted aromatic compound with potential applications as a building block in synthetic organic chemistry, particularly within the pharmaceutical and materials science sectors. A thorough understanding of its solubility and stability is paramount for its effective use in drug design, process development, and formulation. This technical guide provides a comprehensive framework for characterizing these critical physicochemical properties. Due to the limited publicly available experimental data for this specific molecule, this document synthesizes theoretical principles based on its chemical structure, inferred properties from analogous compounds, and details robust, field-proven methodologies for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a foundational understanding and practical workflow for handling and utilizing this compound.

Physicochemical Profile and Structural Considerations

This compound (CAS: 1070795-38-8), also known as 4-bromo-1-ethoxy-2-methoxybenzene, is a disubstituted anisole derivative.[1][2] Its structure dictates its physical and chemical behavior.

Key Structural Features:

  • Aromatic Ring: The benzene core provides a nonpolar, hydrophobic character.

  • Ether Groups (-OCH₃, -OCH₂CH₃): The methoxy and ethoxy groups introduce polarity and are hydrogen bond acceptors, which can enhance solubility in polar solvents.

  • Bromine Atom (-Br): The halogen atom increases the molecule's molecular weight and polarizability, strengthening van der Waals forces and potentially influencing solubility and reactivity.

PropertyData / PredictionSource
IUPAC Name 4-bromo-1-ethoxy-2-methoxybenzene[1]
CAS Number 1070795-38-8[1]
Molecular Formula C₉H₁₁BrO₂[2]
Molecular Weight 231.09 g/mol [2]
Appearance Expected to be a solid or liquid at room temperatureInferred
Predicted logP ~3.1 - 3.4Inferred from[3][4]
Chemical Stability Stable under recommended temperatures and pressures[1]

Predicted logP is inferred from structurally similar compounds like 2-Bromo-5-methylanisole and 5-Bromo-2-(2-bromo-1,1-difluoroethoxy)aniline, suggesting a preference for lipophilic environments.

Solubility Profile: Theory and Experimental Determination

The solubility of a compound is a critical parameter for reaction kinetics, purification, and formulation. The principle of "like dissolves like" provides a foundational prediction of solubility behavior.[5] The dual polar (ether groups) and nonpolar (aromatic ring, alkyl chains) nature of this compound suggests it will exhibit a nuanced solubility profile across a range of organic solvents.

Theoretical Solubility Predictions
  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be moderate to good, driven by London dispersion forces interacting with the aromatic ring and alkyl components.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, DMSO): High solubility is predicted due to favorable dipole-dipole interactions and, in the case of DMSO, strong polar forces.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected. While the molecule cannot donate hydrogen bonds, its ether oxygens can act as hydrogen bond acceptors with the solvent.

  • Aqueous Solvents (e.g., Water): Solubility is expected to be very low. The large, hydrophobic aromatic ring and the bromine atom outweigh the slight polarity of the two ether groups.

Experimental Protocol: Qualitative Solubility Classification

This protocol provides a systematic approach to determine the solubility class of this compound, which can indicate the presence of acidic or basic functional groups (though none are expected in this molecule).[6][7][8]

Materials:

  • This compound

  • Small test tubes (13x100 mm)

  • Calibrated dropper or pipette

  • Vortex mixer

  • Solvents: Deionized Water, 5% w/v Sodium Hydroxide (NaOH), 5% w/v Hydrochloric Acid (HCl), common organic solvents (e.g., ethanol, acetone, dichloromethane).

Procedure:

  • Initial Solvent Test: Add approximately 25 mg of this compound to a test tube.

  • Add 0.75 mL of the chosen solvent (starting with water) in three portions, vortexing vigorously for 30-60 seconds after each addition.[6][9]

  • Observation: A compound is considered "soluble" if it dissolves completely, leaving no visible solid particles.[9]

  • Aqueous Insolubility Path: If the compound is insoluble in water, proceed to test its solubility in 5% NaOH and, in a separate tube, 5% HCl. Solubility in aqueous acid or base would suggest basic (e.g., amine) or acidic (e.g., phenol, carboxylic acid) properties, respectively.[7][8]

  • Organic Solvent Testing: Systematically repeat steps 1-3 with a range of organic solvents of varying polarity.

The following flowchart illustrates the decision-making process for solubility classification.

Solubility_Workflow start Start: 25 mg of Compound add_water Add 0.75 mL Water & Vortex start->add_water water_soluble Water Soluble add_water->water_soluble Dissolves water_insoluble Water Insoluble add_water->water_insoluble No Dissolution add_naoh Add 0.75 mL 5% NaOH water_insoluble->add_naoh add_hcl Add 0.75 mL 5% HCl water_insoluble->add_hcl naoh_soluble Soluble (Weak Acid) add_naoh->naoh_soluble Dissolves insoluble_acid_base Insoluble in Acid/Base add_naoh->insoluble_acid_base No Dissolution hcl_soluble Soluble (Base) add_hcl->hcl_soluble Dissolves add_hcl->insoluble_acid_base No Dissolution test_organic Test Organic Solvents (Hexane, DCM, EtOH, etc.) insoluble_acid_base->test_organic

Qualitative solubility classification workflow.
Predicted Solubility Summary

The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents.

SolventPolarity IndexSolvent TypeExpected SolubilityRationale
Hexane0.1NonpolarSolubleVan der Waals interactions with the aromatic ring and alkyl chains.
Toluene2.4Nonpolar AromaticSolubleFavorable π-stacking and van der Waals interactions.
Dichloromethane (DCM)3.1Polar AproticVery SolubleStrong dipole-dipole interactions.
Ethyl Acetate4.4Polar AproticVery SolubleDipole-dipole interactions and H-bond acceptance.
Acetone5.1Polar AproticVery SolubleStrong dipole-dipole interactions.
Ethanol4.3Polar ProticSolubleEther oxygens act as H-bond acceptors.
Methanol5.1Polar ProticSolubleEther oxygens act as H-bond acceptors.
DMSO7.2Polar AproticSolubleStrong polar interactions.
Water10.2Polar ProticInsolubleLarge hydrophobic structure dominates over the polarity of ether groups.

Stability Profile: Degradation Pathways and Assessment

Evaluating the chemical stability of a compound is crucial for determining appropriate storage conditions, shelf-life, and compatibility with other reagents. The safety data for the parent compound, anisole, indicates incompatibility with strong oxidizing agents and strong acids.[10]

Potential Degradation Pathways
  • Acid-Catalyzed Ether Cleavage: While generally stable, ether linkages can be cleaved under strongly acidic conditions, particularly with heating. This is a common reaction for anisole derivatives.

  • Oxidation: The benzene ring, while relatively stable, can be susceptible to oxidation by powerful oxidizing agents, potentially leading to ring-opening or the formation of phenolic byproducts.

  • Photodegradation: Aromatic systems, especially halogenated ones, can be sensitive to UV light. Prolonged exposure could potentially lead to dehalogenation or the formation of radical species.

Experimental Protocol: Accelerated Stability Study

An accelerated stability study, following principles from OECD guidelines, can efficiently screen for potential liabilities.[11][12] This involves subjecting the compound to stress conditions and monitoring its purity over time.

Materials:

  • This compound

  • Appropriate solvent for stock solution (e.g., acetonitrile or methanol)

  • Aqueous buffers (pH 4, 7, 9)

  • Calibrated oven, photostability chamber

  • HPLC vials

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare an accurately weighed stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Sample Preparation: Dilute the stock solution into separate vials containing different stress media:

    • Acidic: pH 4 buffer

    • Neutral: pH 7 buffer

    • Basic: pH 9 buffer

    • Oxidative: 3% Hydrogen Peroxide solution

    • Control: Solvent only

  • Stress Conditions:

    • Thermal: Store one set of vials (acidic, neutral, basic, control) in an oven at a controlled elevated temperature (e.g., 55°C).[11]

    • Photostability: Expose another set of vials to a controlled light source as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 24, 48, 72 hours, 1 week).

  • Analysis: Analyze each aliquot by a suitable stability-indicating analytical method, such as Reverse-Phase HPLC (RP-HPLC), to quantify the remaining parent compound and detect any degradation products.

  • Data Evaluation: A substance is generally considered stable if the decrease in the original substance content is not more than 5%.[11]

Analytical Method: RP-HPLC for Quantification

RP-HPLC with UV detection is a standard and robust technique for quantifying the purity of small aromatic molecules and is well-suited for a stability study.[13] The aromatic ring in this compound will serve as a strong chromophore for sensitive UV detection.

Typical HPLC Parameters:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or a λ-max determined by UV scan).

  • Injection Volume: 10 µL

The general workflow for a stability assessment is shown below.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_stress Dilute into Stress Media (pH 4, 7, 9, H2O2) prep_stock->prep_stress stress_heat Thermal Stress (e.g., 55°C) prep_stress->stress_heat stress_light Photostability (ICH Q1B) prep_stress->stress_light sampling Withdraw Samples (t=0, 24h, 48h...) stress_heat->sampling stress_light->sampling hplc Analyze by RP-HPLC-UV sampling->hplc quant Quantify Parent Peak Area & Detect Degradants hplc->quant

General workflow for an accelerated stability study.

Recommended Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety. Recommendations are based on best practices for similar aromatic ethers and halogenated compounds.[14][15][16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][14] Keep away from heat, sparks, and open flames.[15]

  • Incompatibilities: Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates) and strong acids.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat when handling.[14] Work in a well-ventilated area or under a chemical fume hood.[1]

  • Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[14] Prevent entry into waterways.

Conclusion

While specific experimental data for this compound is not widely published, a robust physicochemical profile can be predicted based on its molecular structure and comparison with analogous compounds. It is anticipated to be a lipophilic molecule with good solubility in a wide range of common organic solvents but poor solubility in water. Its stability is expected to be high under standard conditions, with potential degradation pathways involving acid-catalyzed ether cleavage or oxidation under harsh conditions. This guide provides detailed, actionable protocols for the empirical determination of its solubility and stability profiles, empowering researchers to generate the necessary data for its confident application in research and development.

References

Methodological & Application

Introduction: The Strategic Importance of Substituted Biaryls

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling with 5-Bromo-2-ethoxyanisole

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in forging carbon-carbon bonds.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where the construction of complex biaryl and heteroaryl scaffolds is a routine necessity. The reaction's tolerance for a wide array of functional groups, use of generally stable and low-toxicity organoboron reagents, and relatively mild conditions have cemented its status as an indispensable synthetic tool.[3][4]

This guide focuses on a specific, yet versatile, building block: This compound . This electron-rich aryl bromide, featuring both methoxy and ethoxy substituents, presents a unique substrate for Suzuki coupling. The electron-donating nature of the alkoxy groups can influence the reactivity of the C-Br bond, making the choice of catalyst, ligand, and reaction conditions paramount for achieving high efficiency. The resulting 5-aryl-2-ethoxyanisole products are valuable intermediates, incorporating a differentially substituted phenyl ring that is primed for further synthetic transformations, making them highly relevant in the synthesis of complex target molecules.

Part 1: The Palladium Catalytic Cycle: A Mechanistic Deep-Dive

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for rational optimization and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[5]

The three fundamental steps are:

  • Oxidative Addition : The active Pd(0) catalyst, typically coordinated to phosphine ligands, inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step, especially for electron-rich aryl halides.[3][6] The choice of a bulky, electron-rich phosphine ligand is critical to accelerate this process.[7][8]

  • Transmetalation : The organoboron partner (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species.[9][10] This boronate then transfers its organic moiety to the Pd(II) center, displacing the halide and forming a diaryl-palladium(II) complex.[11]

  • Reductive Elimination : The two organic groups on the palladium complex couple and are expelled, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Trans Ar-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation (Ar'-B(OH)₂) + Base Trans->Pd0 Reductive Elimination (Ar-Ar') ArylHalide This compound (Ar-Br) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Trans Product 5-Aryl-2-ethoxyanisole (Ar-Ar') Product->Trans Experimental_Workflow Setup 1. Reagent Preparation & Setup Inert 2. Establish Inert Atmosphere Setup->Inert Evacuate/Backfill Cycle (x3) Addition 3. Solvent & Reagent Addition Inert->Addition Add degassed solvents via syringe Reaction 4. Heating & Reaction Monitoring Addition->Reaction Heat to specified temp (e.g., 80-100 °C) Workup 5. Aqueous Work-up Reaction->Workup Monitor by TLC/LC-MS until completion Purify 6. Purification Workup->Purify Extract, wash, dry, concentrate Analyze Confirm by NMR, MS Purify->Analyze Flash Column Chromatography

References

Application Note & Protocol: Formation of (2-ethoxy-5-methoxyphenyl)magnesium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of the Grignard reagent, (2-ethoxy-5-methoxyphenyl)magnesium bromide, from the precursor 5-Bromo-2-ethoxyanisole. Grignard reagents are powerful nucleophiles essential for the formation of carbon-carbon bonds in organic synthesis.[1][2][3] This guide delves into the underlying reaction mechanism, offers a detailed step-by-step protocol for laboratory execution, discusses critical parameters for success, and provides troubleshooting strategies. The content is tailored for researchers, scientists, and professionals in drug development and synthetic chemistry, emphasizing safety, reproducibility, and high-yield synthesis.

Scientific Foundation and Mechanism

The formation of a Grignard reagent is an oxidative insertion of magnesium metal into a carbon-halogen bond.[4][5] This reaction transforms the electrophilic carbon of the aryl halide into a highly nucleophilic carbanion, a polarity reversal known as "umpolung".[5]

The reaction proceeds on the surface of the magnesium metal.[1] The currently accepted mechanism involves a single-electron transfer (SET) from magnesium to the aryl halide, generating a radical anion.[6][7] This intermediate then fragments to form an aryl radical and a magnesium halide radical cation, which quickly combine to form the final organomagnesium compound, the Grignard reagent.[6][7]

Key Mechanistic Steps:

  • Electron Transfer: Mg(0) + Ar-Br → [Ar-Br]•⁻ + Mg•⁺

  • Fragmentation: [Ar-Br]•⁻ → Ar• + Br⁻

  • Recombination: Ar• + Mg•⁺ + Br⁻ → Ar-Mg-Br

This process is critically dependent on an aprotic, coordinating solvent, typically an ether like diethyl ether (Et₂O) or tetrahydrofuran (THF).[8][9][10] The ether molecules play a dual role: they are aprotic and will not quench the highly basic Grignard reagent, and their lone pair electrons coordinate to the magnesium atom, solvating and stabilizing the Grignard reagent in solution.[8][9][10][11][12] For aryl bromides, THF is often a preferred solvent due to its superior solvating properties and higher boiling point, which can facilitate the reaction of less reactive halides.[13]

Experimental Protocol: Synthesis of (2-ethoxy-5-methoxyphenyl)magnesium bromide

This protocol details the formation of the Grignard reagent. The subsequent use of this reagent in a reaction (e.g., with an electrophile) would require a separate procedure.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Quantity (Example Scale)Supplier/Grade
This compoundC₉H₁₁BrO₂231.095.00 g (21.6 mmol)≥98% Purity
Magnesium TurningsMg24.310.63 g (26.0 mmol, 1.2 eq)Grignard Grade[14]
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~ 50 mLDriSolv® or similar
IodineI₂253.811-2 small crystalsReagent Grade
Inert Gas (Nitrogen or Argon)N₂ / Ar-As neededHigh Purity
Equipment
  • Three-necked round-bottom flask (100 mL), flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel (50 mL), flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line with bubbler

  • Syringes and needles for solvent/reagent transfer

  • Glassware for quenching and workup (Beakers, Erlenmeyer flasks)

Safety Precautions
  • Fire Hazard: Diethyl ether and THF are extremely flammable.[15] All operations must be conducted in a certified chemical fume hood, away from ignition sources.[16]

  • Exothermic Reaction: Grignard reagent formation is exothermic and can become vigorous after initiation.[15][17] Proper temperature control and readiness to apply cooling (ice bath) are essential.

  • Moisture Sensitivity: Grignard reagents react violently with water.[15][18] All glassware must be scrupulously dried (flame-dried or oven-dried), and anhydrous solvents must be used.[1][19] The reaction must be performed under an inert atmosphere (N₂ or Ar).

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves for dexterity, with Nomex flight gloves available for handling pyrophoric materials) are mandatory.[16][18]

Step-by-Step Procedure

Workflow Visualization:

G cluster_prep Preparation cluster_reaction Reaction cluster_result Result A Flame-dry all glassware B Add Mg turnings & I₂ crystal to flask A->B C Purge system with N₂/Ar B->C E Add small portion of aryl bromide solution to initiate C->E D Prepare solution of this compound in anhydrous THF D->E F Observe signs of initiation (color change, bubbling) E->F G Slowly add remaining aryl bromide solution via dropping funnel F->G H Maintain gentle reflux G->H I Stir until Mg is consumed H->I J Cool to room temperature I->J K Grignard Reagent (2-ethoxy-5-methoxyphenyl)magnesium bromide Ready for use J->K

Caption: Workflow for Grignard Reagent Synthesis.

1. Apparatus Setup and Magnesium Activation: a. Assemble the flame-dried three-necked flask with a magnetic stir bar, reflux condenser (with inert gas inlet at the top), and a dropping funnel. Ensure all joints are well-sealed. b. Place the magnesium turnings (0.63 g) into the flask. c. Add one or two small crystals of iodine. The iodine helps to activate the magnesium surface by chemically removing the passivating layer of magnesium oxide.[5][20][21] d. Immediately begin purging the entire system with a steady stream of nitrogen or argon.

2. Reagent Preparation: a. In a separate dry flask, dissolve the this compound (5.00 g) in approximately 20 mL of anhydrous THF. b. Transfer this solution to the dropping funnel.

3. Reaction Initiation: a. Add ~15 mL of anhydrous THF directly to the flask containing the magnesium turnings via syringe. b. Begin vigorous stirring. c. Add a small portion (~2-3 mL) of the aryl bromide solution from the dropping funnel to the magnesium suspension. d. Initiation is the most critical step. Signs of reaction include the disappearance of the brown iodine color, the appearance of a cloudy or greyish suspension, and gentle bubbling or spontaneous refluxing of the solvent.[22][23] e. If the reaction does not start within 5-10 minutes, gentle warming with a heat gun or your palm can be applied.[22] Crushing the magnesium turnings gently with a dry glass rod is another effective mechanical activation method.[19][24]

4. Grignard Reagent Formation: a. Once the reaction has clearly initiated and is self-sustaining, begin the dropwise addition of the remaining this compound solution from the dropping funnel. b. The rate of addition should be controlled to maintain a gentle, steady reflux. If the reaction becomes too vigorous, slow the addition rate and, if necessary, cool the flask with an ice-water bath.[25] c. After the addition is complete (typically over 30-40 minutes), continue to stir the resulting grey-brown suspension. If necessary, gently heat the mixture to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[19] d. The reaction is complete when most of the magnesium metal has been consumed.

5. Completion and Use: a. Cool the reaction mixture to room temperature. b. The resulting solution of (2-ethoxy-5-methoxyphenyl)magnesium bromide is now ready for use in subsequent synthetic steps. It is best used immediately.[19] The concentration can be estimated based on the initial amount of aryl bromide, or more accurately determined by titration.

Troubleshooting and Side Reactions

Failure to Initiate
  • Cause: Moisture in the system or a passivated magnesium surface.[1][7]

  • Solution: Ensure all glassware is rigorously dried and solvents are anhydrous. Use fresh, high-quality magnesium. Employ activation techniques such as adding a crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the magnesium turnings.[5][20][24]

Wurtz Coupling
  • Reaction: Ar-MgBr + Ar-Br → Ar-Ar + MgBr₂

  • Cause: This is the most common side reaction, where the newly formed Grignard reagent reacts with unreacted aryl bromide.[17][25][26] It is promoted by high local concentrations of the aryl halide and elevated temperatures.[19][25][27]

  • Mitigation:

    • Slow Addition: Add the aryl bromide solution slowly and dropwise to maintain a low concentration.[25]

    • Temperature Control: Maintain a gentle reflux and avoid overheating. Use cooling if the exotherm becomes too strong.[17][25]

    • Efficient Stirring: Ensure the mixture is well-stirred to quickly disperse the added aryl bromide.

G cluster_conditions Reaction Conditions Start This compound (Ar-Br) Grignard Desired Product: (2-ethoxy-5-methoxyphenyl)magnesium bromide (Ar-MgBr) Start->Grignard + Mg (Desired Path) Wurtz Side Product: Wurtz Coupling Dimer (Ar-Ar) Start->Wurtz Mg Magnesium (Mg) Mg->Grignard Grignard->Wurtz + Ar-Br (Side Reaction) C1 • Slow Ar-Br Addition • Controlled Temperature • Anhydrous Ether Solvent

Caption: Desired vs. Side Reaction Pathways.

Conclusion

The formation of (2-ethoxy-5-methoxyphenyl)magnesium bromide is a robust and scalable procedure when proper techniques are employed. The keys to a successful synthesis are the scrupulous exclusion of moisture, effective activation of the magnesium surface, and careful control of the reaction exotherm to minimize the formation of the Wurtz coupling byproduct. This application note provides a reliable framework for researchers to produce this valuable Grignard reagent for applications in agrochemical, pharmaceutical, and materials science research.

References

Application Notes and Protocols for the Synthesis of Substituted Anilines from 5-Bromo-2-ethoxyanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Substituted anilines are a cornerstone of modern medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] This comprehensive guide provides detailed application notes and protocols for the synthesis of a diverse range of substituted anilines utilizing 5-Bromo-2-ethoxyanisole as a versatile starting material. We will delve into the two most powerful and widely adopted methodologies for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This document is designed to be a practical resource for researchers at all levels, offering not just step-by-step instructions but also the underlying mechanistic principles and expert insights to enable successful and reproducible synthetic outcomes.

Introduction: The Strategic Importance of Substituted Anilines and this compound as a Precursor

The aniline moiety is a privileged scaffold in drug discovery, appearing in a vast array of clinically approved drugs.[3] Its ability to participate in hydrogen bonding and engage in various biological interactions makes it a critical pharmacophore. The synthesis of substituted anilines, therefore, remains a highly active area of research.[4]

This compound is a particularly attractive starting material for several reasons:

  • Defined Regiochemistry: The bromine atom at the 5-position provides a specific site for cross-coupling reactions, allowing for the regioselective introduction of the amine functionality.

  • Modulation of Electronic Properties: The presence of both an ethoxy and a methoxy group on the aromatic ring allows for fine-tuning of the electronic and steric properties of the final aniline product. These groups can influence the pKa of the resulting aniline and its interaction with biological targets.

  • Versatility in Cross-Coupling: As an aryl bromide, it is an excellent substrate for a variety of cross-coupling reactions, particularly the Buchwald-Hartwig amination.[5][6]

This guide will provide the necessary tools to leverage these advantages in the synthesis of novel substituted anilines.

Synthetic Strategies: A Tale of Two Metals

The formation of a C(aryl)-N bond from an aryl halide is a challenging transformation that typically requires a catalyst. The two most prominent and reliable methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[7][8] It utilizes a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine. The reaction is known for its broad substrate scope and functional group tolerance.[9]

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves several key steps.[5][7]

Buchwald_Hartwig Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II)_Complex Pd(II) Intermediate Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination & Deprotonation Pd(II)_Complex->Ligand_Exchange Amine_Complex Pd(II)-Amido Complex Ligand_Exchange->Amine_Complex Reductive_Elimination Reductive Elimination Amine_Complex->Reductive_Elimination Product Substituted Aniline Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Ar-Br This compound Ar-Br->Oxidative_Addition Amine R2NH Amine->Ligand_Exchange Base Base Base->Ligand_Exchange Catalyst_Regeneration->Pd(0)L

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • Ligand: The choice of phosphine ligand is crucial for the success of the reaction.[9] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are highly effective.[10] These ligands promote the rate-limiting oxidative addition and reductive elimination steps.[10][11] Bidentate ligands like BINAP and DPPF can also be effective.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the Pd-amido complex.[5] Sodium tert-butoxide (NaOtBu) is the most common choice, but other bases like potassium tert-butoxide (KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) can also be used.[5]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and interference with the catalytic cycle.[12]

The Classic: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, predating the Buchwald-Hartwig amination.[13][14] It involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. While traditionally requiring harsh conditions, modern modifications have made it a more viable option.[13][15]

Mechanism: The mechanism of the Ullmann condensation is less definitively established than the Buchwald-Hartwig reaction but is believed to involve a Cu(I)/Cu(III) catalytic cycle.[13]

Ullmann_Condensation Cu(I)X Cu(I) Catalyst Amine_Coordination Amine Coordination & Deprotonation Cu(I)X->Amine_Coordination Cu(I)_Amide Cu(I)-Amido Complex Amine_Coordination->Cu(I)_Amide Oxidative_Addition Oxidative Addition Cu(I)_Amide->Oxidative_Addition Cu(III)_Complex Cu(III) Intermediate Oxidative_Addition->Cu(III)_Complex Reductive_Elimination Reductive Elimination Cu(III)_Complex->Reductive_Elimination Reductive_Elimination->Cu(I)X Product Substituted Aniline Reductive_Elimination->Product Ar-Br This compound Ar-Br->Oxidative_Addition Amine R2NH Amine->Amine_Coordination Base Base Base->Amine_Coordination

Figure 2: Proposed catalytic cycle for the Ullmann condensation.

Causality Behind Experimental Choices:

  • Copper Source: Copper(I) salts such as CuI are most commonly used.[13][16] In some cases, copper(0) or copper(II) salts can also be effective.[17]

  • Ligand: The use of ligands can significantly improve the efficiency and mildness of the Ullmann reaction.[12] Common ligands include diamines (e.g., ethylenediamine, phenanthroline) and amino acids (e.g., L-proline).[15]

  • Base: A base is required to deprotonate the amine. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.[13]

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically employed to facilitate the reaction at elevated temperatures.[13]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and scales.

General Considerations
  • Reagent Purity: All reagents should be of high purity. Amines and solvents should be dried and degassed prior to use, especially for the Buchwald-Hartwig amination. Aniline itself can be purified by distillation.[18]

  • Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to oxygen, and all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[10] The Ullmann condensation is generally more tolerant to air.

  • Safety: this compound and many amines are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Strong bases like NaOtBu are corrosive and moisture-sensitive.

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol is a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline, benzylamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature to form the active catalyst.

  • To a separate dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Add the pre-formed catalyst solution from step 2 to the flask containing the reagents.

  • Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted aniline.

Protocol 2: Ullmann Condensation of this compound

This protocol describes a modern Ullmann condensation using a ligand to facilitate the reaction.

Materials:

  • This compound

  • Amine (e.g., aniline, substituted anilines)

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the amine (1.5 mmol, 1.5 equiv), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add anhydrous DMSO (5 mL).

  • Heat the reaction mixture to 120 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted aniline.

Data Presentation: Representative Examples

The following table summarizes expected outcomes for the synthesis of various substituted anilines from this compound based on literature precedents for similar aryl bromides.[6][15]

EntryAmineMethodCatalyst/LigandBaseSolventTemp (°C)Expected Yield (%)
1MorpholineBuchwald-HartwigPd(OAc)₂/XPhosNaOtBuToluene100>90
2AnilineBuchwald-HartwigPd₂(dba)₃/BINAPCs₂CO₃Toluene11085-95
3BenzylamineBuchwald-HartwigPd(OAc)₂/SPhosK₃PO₄Dioxane100>90
4AnilineUllmannCuI/L-ProlineK₂CO₃DMSO12070-85
54-MethoxyanilineUllmannCuI/PhenanthrolineK₃PO₄DMF13065-80

Conclusion

The synthesis of substituted anilines from this compound is readily achievable through well-established cross-coupling methodologies. The Buchwald-Hartwig amination offers a highly efficient and versatile route with broad functional group tolerance, making it the method of choice for most applications. The Ullmann condensation, particularly with modern modifications, provides a valuable alternative, especially when palladium-based methods are not desirable. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully synthesize a wide array of substituted anilines for their specific research needs.

References

Application Notes & Protocols: 5-Bromo-2-ethoxyanisole as a Versatile Precursor in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromo-2-ethoxyanisole

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of starting materials is paramount. This compound emerges as a highly valuable and versatile building block for the construction of complex heterocyclic scaffolds. Its utility is rooted in a simple yet powerful combination of structural features:

  • A Pre-functionalized Aromatic Core: The benzene ring is substituted with both a methoxy (-OCH₃) and an ethoxy (-OCH₂CH₃) group. These electron-donating groups activate the ring, influencing its electronic properties and subsequent reactivity.

  • A Handle for Cross-Coupling: The bromine atom at the C5 position serves as a prime reactive site for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.

Heterocyclic compounds, organic cyclic molecules containing at least one heteroatom, are foundational to medicinal chemistry.[1][2] They form the core structure of a vast number of approved drugs and biologically active molecules, underscoring the importance of efficient synthetic routes to novel analogues.[2] This guide provides an in-depth exploration of the application of this compound in two of the most powerful transformations in the synthetic chemist's toolkit: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination, as well as its use in tandem strategies for building fused ring systems.

Part 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][4] For this compound, this reaction provides a direct and modular route to biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmacologically active compounds.[4][5]

Causality and Mechanistic Considerations

The success of the Suzuki coupling hinges on a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.

  • Catalyst/Ligand System: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) source like Pd(PPh₃)₄, is essential. Phosphine ligands (e.g., PPh₃, SPhos, XPhos) stabilize the palladium center and modulate its reactivity. The oxidative addition of the C-Br bond of this compound to the Pd(0) center is the first and often rate-determining step.

  • Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the boronic acid partner for the transmetalation step, forming a more nucleophilic boronate species.[5]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is commonly employed to dissolve both the organic and inorganic reagents.

Visual Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound F Assemble reactants in flask under inert atmosphere (N2/Ar) A->F B Heterocyclic Boronic Acid/Ester B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F G Heat reaction mixture (e.g., 90-100 °C) F->G H Monitor reaction progress (TLC, LC-MS) G->H I Cool to RT, add water H->I J Extract with organic solvent (e.g., Ethyl Acetate) I->J K Dry organic layer, concentrate J->K L Purify by column chromatography K->L M Final Heterocyclic Product L->M Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A This compound G Assemble reactants in a microwave vial or sealed tube A->G B N-Heterocycle or Amine (e.g., Morpholine) B->G C Pd Precatalyst (e.g., Pd(OAc)2) C->G D Ligand (e.g., XPhos) D->G E Base (e.g., NaOtBu) E->G F Anhydrous Solvent (e.g., Toluene) F->G H Heat reaction mixture (Conventional or Microwave) G->H I Monitor reaction progress (TLC, LC-MS) H->I J Cool, quench with water I->J K Filter through Celite J->K L Extract with organic solvent K->L M Purify by column chromatography L->M N Final N-Aryl Product M->N Tandem_Strategy A This compound B Intermediate (Aryl Alkyne) A->B Step 1: Sonogashira Coupling (+ Terminal Alkyne) C Final Product (Fused Benzofuran) B->C Step 2: Intramolecular Pd-Catalyzed Cyclization

References

The Strategic Application of 5-Bromo-2-ethoxyanisole in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies.[2] A significant class of these inhibitors are ATP-competitive compounds that often feature a heterocyclic core, such as a quinazoline or pyrimidine ring, which mimics the adenine moiety of ATP.[3][4] The aniline substituent on these cores plays a crucial role in dictating the inhibitor's potency and selectivity by interacting with the hydrophobic regions of the ATP-binding pocket.

This application note details the utility of 5-Bromo-2-ethoxyanisole as a key building block in the synthesis of novel kinase inhibitors, particularly focusing on the anilino-pyrimidine scaffold. The unique substitution pattern of this reagent offers a strategic advantage in drug design, allowing for the introduction of specific functionalities that can enhance binding affinity and selectivity towards target kinases.

Chemical Rationale: Why this compound?

The chemical structure of this compound (also known as 4-bromo-2-ethoxy-1-methoxybenzene) provides a versatile platform for the synthesis of kinase inhibitors.

  • The Bromine Handle: The bromine atom serves as a key functional group for cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[5][6][7] These palladium-catalyzed reactions are foundational in modern medicinal chemistry for the formation of carbon-nitrogen and carbon-carbon bonds, respectively.

  • The Ethoxy and Methoxy Groups: The presence of both ethoxy and methoxy groups on the aniline precursor influences the electronic and steric properties of the final inhibitor. These groups can engage in specific hydrogen bonding or hydrophobic interactions within the kinase active site, potentially leading to improved potency and selectivity. Their differential positioning (ortho and para to the eventual amino linkage) allows for fine-tuning of the molecule's interaction with the target protein.

Synthetic Workflow: From Building Block to Potent Inhibitor

The synthesis of a novel anilino-pyrimidine kinase inhibitor from this compound can be envisioned through a convergent synthetic strategy. The core of this approach is the palladium-catalyzed Buchwald-Hartwig amination, a robust method for the formation of the critical aniline-pyrimidine bond.[8]

G A This compound C Buchwald-Hartwig Amination A->C Aryl Bromide B 2-Amino-5-bromopyrimidine B->C Amine Coupling Partner D Novel Anilino-pyrimidine Kinase Inhibitor C->D Product E Further Functionalization (e.g., Suzuki Coupling) D->E Optional Derivatization

Figure 1: A generalized workflow for the synthesis of a novel kinase inhibitor utilizing this compound.

Experimental Protocol: Synthesis of a Novel 2-(2-Ethoxy-5-methoxyphenylamino)-5-bromopyrimidine

This protocol outlines a detailed, step-by-step methodology for the Buchwald-Hartwig amination of this compound with 2-amino-5-bromopyrimidine.

Materials and Reagents
ReagentSupplierPurity
This compoundCommercial>98%
2-Amino-5-bromopyrimidineCommercial>98%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Commercial>97%
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)Commercial>98%
Cesium Carbonate (Cs₂CO₃)Commercial>99%
Anhydrous TolueneCommercial>99.8%
Reaction Setup and Procedure
  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), 2-amino-5-bromopyrimidine (1.1 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Reaction Conditions: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 2-(2-ethoxy-5-methoxyphenylamino)-5-bromopyrimidine.

Characterization and Data

The structure of the synthesized compound should be confirmed by standard analytical techniques.

Analytical MethodExpected Observations
¹H NMR Peaks corresponding to the aromatic protons of both the pyrimidine and anisole rings, as well as the ethoxy and methoxy groups. The NH proton will likely appear as a broad singlet.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) should be observable.
Purity (HPLC) >95% purity is desirable for subsequent biological testing.

Application in Kinase Inhibitor Scaffolds: The Path to Potency

The synthesized 2-(2-ethoxy-5-methoxyphenylamino)-5-bromopyrimidine is a valuable intermediate for the development of a library of potential kinase inhibitors. The remaining bromine atom on the pyrimidine ring serves as a handle for further diversification, for instance, through a Suzuki-Miyaura coupling reaction.

G cluster_0 Core Synthesis cluster_1 Diversification A This compound C Buchwald-Hartwig Amination A->C B 2-Amino-5-bromopyrimidine B->C D 2-(2-Ethoxy-5-methoxyphenylamino)-5-bromopyrimidine C->D F Suzuki-Miyaura Coupling D->F D->F E Aryl/Heteroaryl Boronic Acid E->F G Library of Novel Kinase Inhibitors F->G

Figure 2: A two-stage synthetic strategy for generating a library of kinase inhibitors.

This diversification allows for the exploration of structure-activity relationships (SAR) and the optimization of inhibitory activity against specific kinase targets. By introducing various aryl or heteroaryl groups at the 5-position of the pyrimidine ring, researchers can probe different regions of the kinase active site to enhance binding affinity and selectivity.

Conclusion: A Versatile Building Block for Drug Discovery

This compound is a strategically valuable starting material for the synthesis of novel kinase inhibitors. Its unique substitution pattern, combined with the power of modern cross-coupling methodologies like the Buchwald-Hartwig amination, provides a robust and flexible platform for the generation of diverse libraries of potential drug candidates. The protocols and strategies outlined in this application note offer a clear pathway for researchers and drug development professionals to leverage this versatile building block in their quest for the next generation of targeted cancer therapies.

References

Application Notes & Protocols for the Synthesis of 5-Bromo-2-ethoxyanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthetic derivatization of 5-Bromo-2-ethoxyanisole (4-bromo-1-ethoxy-2-methoxybenzene). As a key building block in medicinal chemistry and materials science, the functionalization of this aryl bromide is of significant interest. These application notes move beyond simple procedural outlines to explain the underlying principles and rationale for experimental choices, ensuring robust and reproducible outcomes. We present detailed, field-proven protocols for three cornerstone transformations: the Suzuki-Miyaura cross-coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and organometallic intermediate formation (Lithiation/Grignard) for subsequent reaction with electrophiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: The Strategic Value of this compound

This compound is an electron-rich, substituted aryl halide. Its utility in complex molecule synthesis stems from the presence of a bromine atom, which serves as a highly versatile synthetic "handle" for a variety of transition-metal-catalyzed cross-coupling reactions. The methoxy and ethoxy groups modulate the electronic properties of the aromatic ring and can influence the reactivity and regioselectivity of synthetic transformations. The derivatives of this compound are precursors to a wide range of molecular architectures found in pharmacologically active agents and advanced materials.

This guide provides the technical foundation for the three most powerful and widely adopted strategies for the derivatization of this scaffold. Each section details the reaction's core principles, explains the critical parameters, and provides a step-by-step protocol for immediate application.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for forging carbon-carbon bonds by coupling an organoboron species with an organic halide.[1] For this compound, this reaction is the premier method for introducing aryl, heteroaryl, or vinyl substituents, creating complex biaryl structures common in pharmaceuticals.[2]

Principle of the Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) complex.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard. For electron-rich aryl bromides like our substrate, ligands such as SPhos or XPhos are often employed to accelerate the oxidative addition and reductive elimination steps. Pre-formed catalysts like Pd(dppf)Cl₂ are also highly effective and offer convenience.[5]

  • Base: A base is crucial for activating the boronic acid in the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact reaction efficiency and should be matched to the specific substrates.[3]

  • Solvent: The reaction is typically performed in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.[3][4] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Data Presentation: Typical Suzuki Coupling Parameters
ParameterValueRationale
This compound1.0 equivLimiting Reagent
Arylboronic Acid1.1 - 1.5 equivSlight excess ensures complete consumption of the starting bromide.
Palladium Catalyst1 - 5 mol%Sufficient for catalytic turnover without excessive cost.
Base (e.g., K₂CO₃)2.0 - 3.0 equivEnsures complete activation of the boronic acid.
Solvent SystemDioxane/Water (4:1)A common and effective solvent system for this reaction type.[3]
Temperature80 - 100 °CProvides thermal energy to overcome activation barriers.
Reaction Time4 - 24 hMonitored by TLC or LC-MS for completion.
Expected Yield 70 - 95% Dependent on the specific coupling partners.
Experimental Protocol: Suzuki-Miyaura Coupling
  • Setup: To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the stirring mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 100 °C) and stir vigorously for the required time, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Visualization: Suzuki Coupling Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Boronic Acid, & Base B Purge Vessel with Argon A->B C Add Degassed Solvent System B->C D Add Palladium Catalyst C->D E Heat to 80-100 °C with Stirring D->E F Monitor Reaction (TLC / LC-MS) E->F G Cool & Dilute with EtOAc and Water F->G H Extract Aqueous Layer G->H I Dry, Filter & Concentrate Organic Layers H->I J Purify via Column Chromatography I->J K K J->K Characterize Product Buchwald_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Charge Vessel with Base, Pd Catalyst, Ligand, & Aryl Bromide B Purge with Argon A->B C Add Anhydrous Solvent & Amine B->C D Heat to 80-110 °C with Stirring C->D E Monitor Reaction (TLC / LC-MS) D->E F Cool & Quench with aq. NH4Cl E->F G Extract with EtOAc F->G H Dry, Filter & Concentrate G->H I Purify via Column Chromatography H->I J J I->J Characterize Product Lithiation_Workflow cluster_prep Preparation & Lithiation cluster_reaction Electrophilic Quench cluster_workup Workup & Purification A Dissolve Aryl Bromide in Anhydrous THF B Cool to -78 °C under Argon A->B C Slowly Add n-BuLi B->C D Stir at -78 °C for 30-60 min C->D E Add Electrophile (e.g., CO2, Aldehyde) at -78 °C D->E F Slowly Warm to Room Temperature E->F G Quench with aq. NH4Cl F->G H Extract with Ether G->H I Dry, Filter & Concentrate H->I J Purify Product I->J K K J->K Characterize Product

References

The Strategic Synthesis of Substituted Phenothiazines: An Application Guide to 5-Bromo-2-ethoxyanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Phenothiazine Scaffold

The phenothiazine core, a tricyclic aromatic system containing nitrogen and sulfur heteroatoms, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique "butterfly" conformation and rich electronic properties have led to the development of a vast array of compounds with diverse applications, including antipsychotic, antihistaminic, and antiemetic drugs.[2][3] Furthermore, substituted phenothiazines are increasingly explored for their potential in organic electronics, finding use as charge-transporting materials and in the development of thermally activated delayed fluorescence (TADF) emitters. The precise substitution pattern on the phenothiazine rings is critical for modulating the pharmacological activity or the optoelectronic properties of the final compound. This application note provides a detailed guide for the strategic use of 5-Bromo-2-ethoxyanisole as a key starting material in the synthesis of specifically substituted phenothiazines, with a focus on robust and versatile synthetic methodologies.

The Role of this compound: A Versatile Precursor

This compound is a valuable starting material for the synthesis of phenothiazines substituted in the 2- and 7-positions. The ethoxy and bromo groups offer distinct chemical handles that can be exploited in various synthetic strategies. The ethoxy group, being an electron-donating group, influences the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions. The bromo substituent provides a site for cross-coupling reactions, such as the Buchwald-Hartwig amination, or can be transformed into other functional groups to enable cyclization.

Synthetic Pathways to Substituted Phenothiazines

Two primary and powerful strategies for the synthesis of substituted phenothiazines from precursors like this compound are the Smiles rearrangement and the Buchwald-Hartwig amination.

The Smiles Rearrangement Pathway

The Smiles rearrangement is a classic and reliable method for the synthesis of phenothiazines.[4][5][6] This intramolecular nucleophilic aromatic substitution reaction involves the formation of a diphenyl sulfide intermediate, followed by cyclization. A plausible reaction scheme starting from a derivative of this compound is outlined below. The initial step would involve the conversion of this compound to a corresponding aminothiophenol derivative.

Reaction Workflow: Smiles Rearrangement

Smiles_Rearrangement cluster_start Starting Material Preparation cluster_condensation Condensation cluster_formylation Formylation cluster_cyclization Cyclization (Smiles Rearrangement) A This compound B 2-Amino-5-bromo-4-ethoxy-benzenethiol A->B Multi-step synthesis D Substituted 2-Amino-2'-nitrodiphenyl sulfide B->D C o-Halonitrobenzene C->D E Substituted 2-Formamido-2'-nitrodiphenyl sulfide D->E HCOOH F Substituted Phenothiazine E->F Base (e.g., KOH)

Caption: Smiles Rearrangement workflow for phenothiazine synthesis.

The Buchwald-Hartwig Amination Pathway

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful tool for the formation of C-N bonds and is highly applicable to the synthesis of phenothiazines.[7][8][9][10] This cross-coupling reaction allows for the direct formation of the diarylamine precursor to the phenothiazine ring system.

Reaction Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_reactants Reactants cluster_coupling Buchwald-Hartwig Amination cluster_cyclization Intramolecular Cyclization A This compound C Substituted Diphenylamine A->C B Substituted 2-aminothiophenol B->C D Substituted Phenothiazine C->D Pd-catalyst, Base

Caption: Buchwald-Hartwig amination pathway for phenothiazine synthesis.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of a substituted phenothiazine, illustrating the practical application of the Smiles rearrangement pathway.

Protocol 1: Synthesis of 2-Amino-5-ethoxy-2'-nitrodiphenyl sulfide (Intermediate)

This protocol is adapted from the synthesis of similar diphenyl sulfide intermediates.[4]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-5-ethoxy-benzenethiol169.231.69 g10
o-Chloronitrobenzene157.561.58 g10
Anhydrous Potassium Carbonate138.212.76 g20
Anhydrous Ethanol46.0750 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-ethoxy-benzenethiol (1.69 g, 10 mmol) and anhydrous ethanol (50 mL).

  • Stir the mixture at room temperature until the thiol is completely dissolved.

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the solution.

  • Add o-chloronitrobenzene (1.58 g, 10 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • After completion of the reaction (disappearance of starting materials), cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • The precipitated solid is filtered, washed with copious amounts of water until the washings are neutral to litmus paper.

  • Dry the solid product in a vacuum oven at 60 °C.

  • The crude product can be recrystallized from ethanol to afford pure 2-amino-5-ethoxy-2'-nitrodiphenyl sulfide.

Protocol 2: Synthesis of 2-Formamido-5-ethoxy-2'-nitrodiphenyl sulfide (Intermediate)

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-5-ethoxy-2'-nitrodiphenyl sulfide290.332.90 g10
Formic Acid (98-100%)46.0320 mL-

Procedure:

  • In a 50 mL round-bottom flask, place 2-amino-5-ethoxy-2'-nitrodiphenyl sulfide (2.90 g, 10 mmol).

  • Add formic acid (20 mL) to the flask.

  • Reflux the mixture for 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled solution into a beaker containing crushed ice.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with water and dry it to yield 2-formamido-5-ethoxy-2'-nitrodiphenyl sulfide.

Protocol 3: Synthesis of 7-Ethoxy-phenothiazine (Final Product) via Smiles Rearrangement

This cyclization step is a key feature of the Smiles rearrangement.[4]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2-Formamido-5-ethoxy-2'-nitrodiphenyl sulfide318.353.18 g10
Potassium Hydroxide56.112.24 g40
Ethanol46.0750 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-formamido-5-ethoxy-2'-nitrodiphenyl sulfide (3.18 g, 10 mmol) in ethanol (50 mL).

  • Prepare a solution of potassium hydroxide (2.24 g, 40 mmol) in a small amount of water and add it to the ethanolic solution.

  • Reflux the reaction mixture for 4-6 hours. The color of the solution will typically change, indicating the progress of the reaction.

  • After the reflux is complete, cool the reaction mixture.

  • Pour the mixture into a large volume of cold water.

  • The precipitated crude phenothiazine is collected by filtration.

  • Wash the solid with water and dry it thoroughly.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) or by recrystallization from an appropriate solvent like ethanol or acetone.

Characterization of Synthesized Phenothiazines

The structure and purity of the synthesized phenothiazine derivatives should be confirmed using a combination of spectroscopic and analytical techniques.

TechniqueExpected Observations
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-S stretching, and aromatic C-H and C=C vibrations.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Aromatic protons in the range of 6.5-8.0 ppm. The ethoxy group will show a characteristic triplet and quartet. The N-H proton signal may be broad and its chemical shift can be concentration-dependent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Signals corresponding to the aromatic carbons of the phenothiazine core and the ethoxy group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the target phenothiazine.
Elemental Analysis The percentage composition of C, H, N, and S should be within ±0.4% of the calculated values.

Conclusion

This compound serves as a strategic and versatile precursor for the synthesis of substituted phenothiazines. The methodologies outlined in this application note, particularly the Smiles rearrangement, provide a robust and reliable pathway to these valuable heterocyclic compounds. Careful execution of the experimental protocols and thorough characterization of the products are essential for successful synthesis and for ensuring the desired properties of the final phenothiazine derivatives for their intended applications in research, drug development, and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Reactions for 5-Bromo-2-ethoxyanisole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

The formation of a Grignard reagent from 5-Bromo-2-ethoxyanisole, leading to (2-ethoxy-5-methoxyphenyl)magnesium bromide, presents unique challenges primarily due to the electron-rich nature of the aromatic ring. The two alkoxy groups, being strong electron-donating groups, can decrease the reactivity of the aryl bromide towards oxidative addition with magnesium. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and optimized protocols to ensure successful and high-yielding reactions.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My Grignard reaction fails to initiate. The solution remains clear, and there is no exotherm. What are the common causes and how can I resolve this?

Answer: Reaction initiation is the most critical and often the most difficult step. Failure to start is almost always linked to two primary factors: residual moisture and a passive magnesium surface.

  • Issue: Presence of Water: Grignard reagents are exceptionally strong bases and will be instantly quenched by even trace amounts of water or other protic contaminants.[1][2][3][4]

    • Solution: Rigorous Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours, followed by cooling under a stream of inert gas (Argon or Nitrogen).[5][6] The solvent, typically tetrahydrofuran (THF), must be anhydrous. While commercial anhydrous solvents are reliable, for sensitive reactions, it is best to use freshly distilled THF from a suitable drying agent like sodium/benzophenone.[5]

  • Issue: Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the aryl halide.[7][8]

    • Solution: Magnesium Activation: This oxide layer must be disrupted to expose a fresh, reactive metal surface. Several activation methods can be employed. A summary is provided in the FAQ section. A common and effective method is to add a small crystal of iodine to the flask with the magnesium turnings.[5][7][9] The disappearance of the characteristic purple or brown color of iodine is an indicator of activation.[8] Alternatively, a small amount of 1,2-dibromoethane can be added, which reacts readily with magnesium to expose a clean surface.[10]

Question 2: The reaction started (indicated by an exotherm and cloudiness) but then stalled, resulting in a low yield. What likely happened?

Answer: A stalling reaction often points to issues with reagent purity, addition rate, or temperature control. The exothermic nature of Grignard formation can be deceptive; an initial burst of reactivity does not guarantee completion.[11]

  • Issue: Impure Aryl Bromide: The starting material, this compound, must be pure and completely dry. Any acidic impurities will consume the Grignard reagent as it forms.

  • Issue: Sub-optimal Addition Rate: Adding the aryl bromide solution too quickly can lead to a localized high concentration. This can favor a significant side reaction, the Wurtz coupling, where the newly formed Grignard reagent reacts with another molecule of aryl bromide to form a biaryl dimer.[12]

    • Solution: Controlled Slow Addition: The aryl bromide should be added dropwise via a syringe pump or an addition funnel. A slow addition rate maintains a low concentration of the halide in the flask, minimizing the Wurtz side reaction.[12]

  • Issue: Poor Temperature Management: While some heat is often required for initiation, allowing the bulk reaction temperature to rise uncontrollably can accelerate side reactions.

    • Solution: Maintain Optimal Temperature: After initiation, the reaction should be maintained at a controlled temperature. For many aryl bromides, gentle reflux in THF is effective.[11][13] However, for sensitive substrates, conducting the reaction at a lower temperature after initiation may improve the yield.

Question 3: My final product is contaminated with a significant amount of a high-molecular-weight impurity, likely a biaryl. How can I prevent this?

Answer: The formation of a biaryl (homocoupling) product is a classic Wurtz-type side reaction.[12] This occurs when a molecule of the Grignard reagent attacks a molecule of the unreacted aryl bromide.

Ar-MgBr + Ar-Br → Ar-Ar + MgBr₂

This side reaction is kinetically competitive with the desired Grignard formation. It is particularly prevalent with aryl halides.

  • Causality: This reaction is second-order overall (first-order in both ArMgBr and ArBr). The rate of Grignard formation, however, is dependent on the surface area of the magnesium and the concentration of ArBr. By keeping the concentration of ArBr low, you can significantly suppress the rate of the bimolecular Wurtz coupling relative to the rate of Grignard formation.

  • Solution: The most effective strategy is to ensure the slow, controlled addition of the this compound solution to the stirred suspension of magnesium. This maintains a low steady-state concentration of the aryl bromide, starving the side reaction.

Question 4: My workup was very vigorous, and my final yield was low, with 2-ethoxyanisole as a major byproduct. What went wrong during the quenching step?

Answer: This indicates an improper quenching procedure. The byproduct 2-ethoxyanisole is formed when the Grignard reagent is protonated by the quenching agent (e.g., water or acid). While some protonation of unreacted Grignard is expected, excessive formation suggests that the desired reaction with your electrophile was incomplete or the workup was too aggressive.

  • Issue: Uncontrolled Quenching: Grignard reagents react violently with water and acids in a highly exothermic acid-base reaction.[2][14] Dumping the quenching agent in all at once can cause the solvent to boil uncontrollably, leading to loss of material.

    • Solution: Careful, Cooled Quenching: Before quenching, always cool the reaction vessel in an ice bath.[14][15] Add the quenching solution (e.g., saturated aqueous ammonium chloride, or dilute acid) dropwise, with vigorous stirring.[14][15] Be patient and respect the induction period; it can take a few seconds for the reaction with each drop to occur.[14]

  • Issue: Incomplete Reaction with Electrophile: If the Grignard reagent did not fully react with your intended electrophile, it will simply be protonated during workup, leading to the undesired 2-ethoxyanisole.

    • Solution: Ensure Complete Reaction: Before quenching, ensure the reaction with your electrophile has gone to completion by allowing adequate reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: Why is THF often preferred over diethyl ether for preparing the Grignard reagent from this compound?

A1: While both are suitable aprotic ether solvents that stabilize the Grignard reagent through coordination, THF offers distinct advantages.[1][16] THF is a more polar and stronger Lewis base than diethyl ether. This enhanced coordination to the magnesium center increases the solubility and stability of the Grignard reagent.[5][16] For less reactive aryl halides, such as electron-rich systems, the higher boiling point of THF (66 °C vs. 35 °C for diethyl ether) allows the reaction to be run at a higher temperature, which can be crucial for initiation and completion.[17]

Q2: What are the most reliable methods for activating the magnesium turnings?

A2: Activating the magnesium is critical. The goal is to break the protective magnesium oxide layer. Several methods are effective, and the choice may depend on the scale and sensitivity of the reaction.

Activation Method Procedure Principle of Action References
Iodine Add a single small crystal of I₂ to the Mg turnings and THF. Gentle warming may be needed.Iodine likely reacts with the MgO layer or the Mg itself to form MgI₂, which helps to etch the surface and expose fresh Mg.[5][7][9]
1,2-Dibromoethane (DBE) Add a few drops of DBE to the Mg suspension.DBE reacts with Mg to form ethylene gas and MgBr₂, actively cleaning and etching the metal surface.[10][13]
Chemical Activators (e.g., DIBAH) A small amount of an activator like diisobutylaluminum hydride (DIBAH) can be added.These powerful reducing agents react with the oxide layer and any residual water, enabling initiation at lower temperatures.[17][18]
Mechanical Activation Vigorously stirring the dry magnesium turnings under an inert atmosphere before adding solvent.The turnings grind against each other, physically breaking the oxide coating to expose fresh metal.[10]

Q3: How do the electron-donating ethoxy and methoxy groups affect the Grignard reaction?

A3: The ethoxy (-OEt) and methoxy (-OMe) groups are strong electron-donating groups. They increase the electron density on the aromatic ring, which can make the C-Br bond stronger and less susceptible to oxidative addition by magnesium. This can make the reaction more difficult to initiate compared to simpler aryl halides like bromobenzene.[19][20] Therefore, effective magnesium activation and potentially higher reaction temperatures (using THF) are often necessary to achieve a reasonable reaction rate.

Q4: What is the Schlenk Equilibrium and how does it relate to my reaction in THF?

A4: The Schlenk equilibrium describes the state of a Grignard reagent in an ether solution. The species we write as "RMgX" is in equilibrium with a dialkylmagnesium (R₂Mg) and a magnesium halide (MgX₂).[7][21]

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by the solvent, temperature, and the nature of the R and X groups. In THF, the equilibrium tends to favor the RMgX species more than in diethyl ether. The solvent coordinates strongly to all magnesium species, influencing their reactivity and solubility.[21][22] For most synthetic purposes, it is sufficient to consider the reagent as RMgX, but understanding this equilibrium is key to advanced applications and mechanistic studies.

Experimental Protocols & Data

Table 1: Key Reaction Parameters for Optimizing Grignard Formation
ParameterRecommended ConditionRationale
Solvent Anhydrous Tetrahydrofuran (THF)Higher boiling point and polarity aid initiation and stabilize the reagent.[5][16]
Reagent Ratio Mg : Aryl Bromide = 1.2 : 1.0A slight excess of magnesium ensures complete consumption of the starting halide.
Concentration 0.5 - 1.0 MA moderate concentration balances reaction rate with solubility and heat transfer.
Initiation Small I₂ crystal or a few drops of 1,2-dibromoethaneEnsures reliable and timely start to the reaction.[7][10]
Addition Mode Slow, dropwise addition of Aryl Bromide solutionMinimizes the concentration of free aryl bromide, suppressing Wurtz coupling.[12]
Temperature Initiate at RT or with gentle warming; maintain at 40-50°C or gentle refluxProvides sufficient energy for the reaction while controlling the exotherm.
Atmosphere Strictly inert (Argon or Nitrogen)Prevents quenching of the Grignard reagent by atmospheric moisture and O₂.[1]
Protocol 1: Step-by-Step Guide for Preparing (2-ethoxy-5-methoxyphenyl)magnesium bromide

This protocol is optimized for a laboratory scale (10-50 mmol) synthesis.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck flask with a magnetic stir bar, a reflux condenser topped with a drying tube or gas outlet to a bubbler, and a dropping funnel. Flame-dry all glassware under a steady stream of inert gas.[6] Allow to cool to room temperature under the inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine.[5]

  • Reagent Preparation: In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Transfer this solution to the dropping funnel.

  • Initiation: Add a small portion (~10%) of the aryl bromide solution from the dropping funnel to the magnesium suspension. The solution should turn brown from the iodine. Stir the mixture. Initiation is marked by the disappearance of the iodine color and the spontaneous onset of a gentle reflux or cloudiness in the solution.[13] If it does not start, gently warm the flask with a heat gun until initiation is observed, then immediately remove the heat.

  • Grignard Formation: Once the reaction is self-sustaining, begin the slow, dropwise addition of the remaining aryl bromide solution at a rate that maintains a gentle reflux.[11] If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.

  • Completion: After the addition is complete, continue to stir the mixture. To ensure full conversion, the reaction can be heated to a gentle reflux for an additional 30-60 minutes until most of the magnesium has been consumed.

  • Use and Quenching: Cool the resulting dark, cloudy solution to room temperature. The Grignard reagent is now ready for reaction with an electrophile. For quenching, cool the flask to 0°C in an ice bath and add the quenching agent (e.g., saturated aq. NH₄Cl) slowly and dropwise with vigorous stirring.[14][15]

Visual Guides

Diagram 1: Troubleshooting Reaction Initiation

G start Reaction Not Initiating? check_dry Is all glassware flame-dried and solvent anhydrous? start->check_dry check_mg Is Mg surface activated? check_dry->check_mg Yes dry_solution Action: Flame-dry all glassware under vacuum. Use freshly distilled anhydrous solvent. check_dry->dry_solution No activate_solution Action: Add I2 crystal or 1,2-dibromoethane. Apply gentle heat. check_mg->activate_solution No success Initiation Successful check_mg->success Yes dry_solution->start Re-attempt activate_solution->start Re-attempt

Caption: Troubleshooting decision tree for Grignard initiation failure.

Diagram 2: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup p1 1. Dry Apparatus (Inert Atmosphere) p2 2. Activate Mg (e.g., with Iodine) p1->p2 r1 3. Initiate Reaction (~10% Aryl Bromide) p2->r1 r2 4. Slow Addition (Maintain Reflux) r1->r2 r3 5. Drive to Completion (Heat for 1h) r2->r3 w1 6. Cool to 0°C r3->w1 w2 7. Slow Quench (e.g., aq. NH4Cl) w1->w2 w3 8. Extraction w2->w3

References

Technical Support Center: Analysis of 5-Bromo-2-ethoxyanisole Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Bromo-2-ethoxyanisole. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you identify and resolve issues related to byproduct formation during synthesis and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Section 1: Understanding the Chemistry & Potential Byproducts

Q1: I'm synthesizing this compound. What are the most probable side reactions and byproducts I should expect?

A1: The synthesis of this compound typically involves the electrophilic bromination of 2-ethoxyanisole. The ethoxy (-OEt) and methoxy (-OMe) groups are both ortho-, para-directing and strongly activating. This makes the aromatic ring highly susceptible to substitution, but can also lead to a lack of selectivity if conditions are not precisely controlled.[1]

The most common byproducts arise from three main issues:

  • Over-Bromination: The highly activated ring can react with more than one equivalent of the brominating agent (e.g., Br₂, NBS). This leads to the formation of di- and even tri-brominated species.

  • Isomer Formation: While the 5-position is sterically and electronically favored, bromination can occur at other positions on the ring, leading to regioisomers.

  • Incomplete Reaction: Unreacted starting material (2-ethoxyanisole) may remain.

Below is a diagram illustrating the primary reaction and the most common side reactions.

ReactionPathways SM 2-Ethoxyanisole (Starting Material) Product This compound (Target Product) SM->Product + Br+ DiBromo 3,5-Dibromo-2-ethoxyanisole (Over-bromination) SM->DiBromo + 2 Br+ (Excess Reagent) Isomer Isomeric Byproducts (e.g., 3-Bromo-, 4-Bromo-) SM->Isomer + Br+ (Poor Regioselectivity)

Caption: Reaction scheme for this compound synthesis and key byproducts.

Section 2: GC-MS Data Interpretation & Troubleshooting

Q2: What is the characteristic mass spectrum for my target compound, this compound?

A2: The most telling feature of any compound containing a single bromine atom is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively).[2] Consequently, you will not see a single molecular ion peak (M⁺). Instead, you will observe a pair of peaks of almost equal intensity, two mass units apart (M⁺ and M+2).[3][4]

For this compound (C₉H₁₁BrO₂), the key signals to look for are:

  • Molecular Ion (M⁺ / M+2): A pair of peaks at m/z 230 (with ⁷⁹Br) and m/z 232 (with ⁸¹Br).

  • Key Fragments: Fragmentation often occurs via the loss of the ethyl group or other stable moieties. Look for fragment ions corresponding to:

    • [M - C₂H₅]⁺: Loss of the ethyl group (m/z 201/203). This is a very common fragmentation pathway for ethyl ethers.

    • [M - OC₂H₅]⁺: Loss of the ethoxy group (m/z 185/187).

    • [M - CO]⁺ or [M - CH₃]⁺: Other potential fragmentations common to aromatic ethers.[5]

Q3: My chromatogram shows several peaks. How do I start identifying the impurities?

A3: A systematic approach is crucial. Use the following workflow to diagnose the peaks in your chromatogram.

TroubleshootingWorkflow start Analyze Chromatogram check_peaks Are there unexpected peaks? start->check_peaks peak_present Examine Mass Spectrum of Unknown Peak check_peaks->peak_present Yes success Sample appears pure. Confirm with standard. check_peaks->success No check_isotope Does it show a Br isotope pattern? peak_present->check_isotope br_yes Yes check_isotope->br_yes Yes br_no No check_isotope->br_no No check_m_plus_4 Is there an M+4 peak (1:2:1 ratio)? br_yes->check_m_plus_4 dibromo Likely a Di-bromo byproduct. Check Table 1 for mass. check_m_plus_4->dibromo Yes monobromo Likely a Mono-bromo isomer. Check retention time. check_m_plus_4->monobromo No no_br_impurity Could be unreacted starting material or solvent impurity. Check m/z 166 for 2-ethoxyanisole. br_no->no_br_impurity no_peaks No

Caption: A logical workflow for identifying unknown peaks in a GC-MS chromatogram.

Q4: I see a cluster of three peaks with a 1:2:1 intensity ratio. What am I looking at?

A4: This is the classic isotopic signature for a compound containing two bromine atoms . The peaks correspond to a molecule containing two ⁷⁹Br atoms (M⁺), one ⁷⁹Br and one ⁸¹Br atom (M+2), and two ⁸¹Br atoms (M+4).[6] This strongly suggests you have formed a dibromo-2-ethoxyanisole byproduct due to over-bromination.

The table below summarizes the expected molecular ion patterns for the target compound and its most likely byproducts.

CompoundFormulaExpected Molecular Ion Pattern (m/z)Notes
2-EthoxyanisoleC₉H₁₂O₂166Starting Material
This compound C₉H₁₁BrO₂ 230 / 232 (~1:1 ratio) Target Product
Isomeric Bromo-2-ethoxyanisoleC₉H₁₁BrO₂230 / 232 (~1:1 ratio)Byproduct (different retention time)
Dibromo-2-ethoxyanisoleC₉H₁₀Br₂O₂308 / 310 / 312 (~1:2:1 ratio)Over-bromination Byproduct

Section 3: Experimental Protocols & System Health

Q5: My peaks are showing poor shape (tailing or fronting). How can I fix this?

A5: Poor peak shape is a common issue in gas chromatography and usually points to a problem with the system's inertness, the injection, or the column itself.[7][8]

  • Peak Tailing: This often indicates "active sites" in your system where polar analytes can interact undesirably.

    • Cause: Contamination in the inlet liner, accumulation of non-volatile residue at the head of the column, or column degradation. Halogenated phenols, which could form from dealkylation, are particularly prone to tailing.[9]

    • Solution:

      • Replace the Inlet Liner: This is a common source of activity. Use a deactivated, high-quality liner.[10]

      • Trim the Column: Cut 10-20 cm from the front of the column to remove accumulated residue.

      • Check for Leaks: Oxygen leaks can degrade the column's stationary phase, creating active sites.[11]

  • Peak Fronting: This is typically a sign of column overload.

    • Cause: The sample concentration is too high for the column's capacity.

    • Solution:

      • Dilute Your Sample: Prepare a more dilute sample and reinject.

      • Increase the Split Ratio: If using a split injection, increasing the ratio will put less sample onto the column.

      • Check Injection Volume: Ensure you are not injecting too large a volume.

Q6: Can you provide a recommended GC-MS method for analyzing my reaction mixture?

A6: Absolutely. The following is a robust starting method for the analysis of semi-volatile aromatic compounds like this compound. You may need to optimize it for your specific instrument and column.[12][13]

ParameterRecommended SettingRationale
GC System Agilent 7890 or equivalentStandard, reliable platform.
MS Detector Agilent 5977 or equivalentProvides good sensitivity and spectral quality.
Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm)A 5% phenyl-methylpolysiloxane phase offers excellent general-purpose separation for semi-volatile compounds.
Inlet Temperature 250 °CEnsures complete vaporization without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overload and improves peak shape.
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program Start at 80°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 minSeparates the starting material, product, and higher-boiling dibromo byproducts effectively.
MS Source Temp 230 °CStandard temperature for EI sources.
MS Quad Temp 150 °CStandard temperature for quadrupoles.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible, library-searchable spectra.
Scan Range m/z 40 - 450Covers the mass range of all expected compounds and fragments.

Below is a diagram of the general analytical workflow.

GCMS_Workflow SamplePrep 1. Sample Prep (Dilute in Solvent) Injection 2. GC Injection (Vaporization) SamplePrep->Injection Separation 3. Column Separation (Based on Boiling Point & Polarity) Injection->Separation Ionization 4. MS Ionization (EI, 70 eV) Separation->Ionization Detection 5. Mass Analysis (Quadrupole) Ionization->Detection Data 6. Data Analysis (Interpret Spectra) Detection->Data

Caption: High-level overview of the GC-MS analytical workflow.

References

preventing dehalogenation of 5-Bromo-2-ethoxyanisole during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dehalogenation in Your Reactions

Welcome to the technical support center for 5-Bromo-2-ethoxyanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this electron-rich aryl bromide. Unwanted dehalogenation is a common challenge that can lead to reduced yields and purification difficulties. As Senior Application Scientists, we have compiled this resource, grounded in established chemical principles and field-proven insights, to help you troubleshoot and optimize your reactions for success.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the stability and reactivity of this compound.

Q1: Why is this compound prone to dehalogenation?

A1: this compound has two electron-donating groups (ethoxy and methoxy) on the aromatic ring. These groups increase the electron density of the aryl system, which can make the C-Br bond more susceptible to certain side reactions, particularly reductive dehalogenation, in the presence of a catalyst and a hydride source.[1] This side reaction, also known as hydrodehalogenation, replaces the bromine atom with a hydrogen atom.

Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can happen in several ways, including the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water. This Pd-H species can then participate in a competing catalytic cycle, leading to the dehalogenated byproduct.

Q3: Are certain types of reactions more likely to cause dehalogenation of this compound?

A3: Yes. Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can all exhibit dehalogenation as a side reaction.[3][4] Additionally, metal-halogen exchange reactions, like lithiation or Grignard reagent formation, can also lead to the formation of the dehalogenated product if sources of protons are present in the reaction mixture.

Q4: How can I quickly assess if dehalogenation is occurring in my reaction?

A4: The most common methods for monitoring reaction progress and identifying byproducts are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The dehalogenated product, 2-ethoxyanisole, will have a different retention factor (Rf) on a TLC plate and a distinct mass in the LC-MS analysis compared to the starting material and the desired product.

Troubleshooting Guides by Reaction Type

This section provides in-depth troubleshooting for specific reactions, focusing on the root causes of dehalogenation and offering actionable solutions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)

Dehalogenation is a frequent side reaction in these transformations. The key is to promote the desired cross-coupling pathway to outcompete the dehalogenation pathway.

Problem: Significant formation of 2-ethoxyanisole byproduct is observed.

Root Cause Analysis & Solutions:

The formation of a palladium-hydride (Pd-H) species is the primary culprit. The following workflow can help you diagnose and solve the issue.

G cluster_0 Troubleshooting Dehalogenation in Cross-Coupling start Dehalogenation Observed ligand Inappropriate Ligand? start->ligand base Base Too Strong or a Hydride Source? ligand->base No solution_ligand Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) ligand->solution_ligand Yes temp Temperature Too High? base->temp No solution_base Use Weaker, Non-nucleophilic Bases (K₃PO₄, Cs₂CO₃) base->solution_base Yes solvent Solvent Acting as a Proton Source? temp->solvent No solution_temp Lower Reaction Temperature (even if it takes longer) temp->solution_temp Yes solution_solvent Use Aprotic Solvents (Toluene, Dioxane, THF) solvent->solution_solvent Yes end Problem Resolved solvent->end No solution_ligand->end solution_base->end solution_temp->end solution_solvent->end

Caption: Troubleshooting workflow for dehalogenation in cross-coupling.

Detailed Recommendations:

ParameterRecommendationRationale
Ligand Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[2][5]These ligands promote the reductive elimination of the desired product from the palladium center, which is often the rate-limiting step. A faster reductive elimination minimizes the lifetime of the palladium intermediate, reducing the opportunity for competing dehalogenation.
Base Opt for weaker, non-nucleophilic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid strong alkoxide bases like NaOtBu if possible.Strong bases can react with protic solvents or even the ligand to generate hydride species. Weaker inorganic bases are less prone to these side reactions.
Solvent Use anhydrous, aprotic solvents such as toluene, dioxane, or THF.[2]Protic solvents like alcohols can be a source of hydrides, leading to the formation of Pd-H species. Ensuring your solvent is dry is critical.
Temperature Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.Higher temperatures can accelerate the rate of dehalogenation. It is often better to run the reaction for a longer time at a lower temperature.
Catalyst Precursor Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily forms the active Pd(0) species.This can help to ensure a rapid initiation of the catalytic cycle, favoring the desired cross-coupling pathway.

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed, anhydrous toluene.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

Metal-Halogen Exchange (Lithiation & Grignard Reagent Formation)

Dehalogenation during metal-halogen exchange typically occurs when the resulting organometallic species is quenched by a proton source before it can react with the desired electrophile.

Problem: The desired product after quenching with an electrophile is not formed; instead, 2-ethoxyanisole is the major product.

Root Cause Analysis & Solutions:

G cluster_1 Troubleshooting Dehalogenation in Metal-Halogen Exchange start Dehalogenation after Metal-Halogen Exchange temp_lithiation Reaction Temperature Too High? start->temp_lithiation solvents_reagents Moisture in Solvents or Reagents? temp_lithiation->solvents_reagents No solution_temp Maintain Low Temperature (e.g., -78 °C for Lithiation) temp_lithiation->solution_temp Yes electrophile_add Slow Addition of Electrophile? solvents_reagents->electrophile_add No solution_dry Use Freshly Distilled Solvents and Dry Reagents solvents_reagents->solution_dry Yes solution_add Add Electrophile Quickly at Low Temperature electrophile_add->solution_add Yes end Problem Resolved electrophile_add->end No solution_temp->end solution_dry->end solution_add->end

Caption: Troubleshooting workflow for dehalogenation in metal-halogen exchange.

Detailed Recommendations:

ParameterRecommendationRationale
Temperature For lithiation, maintain a very low temperature, typically -78 °C (dry ice/acetone bath).[6]The aryllithium species is highly reactive and can be unstable at higher temperatures. Low temperatures prevent premature quenching and side reactions.
Solvents & Reagents Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Ensure all glassware is flame-dried under vacuum before use.Any trace amount of water or other protic impurities will rapidly quench the organometallic intermediate, leading to the dehalogenated product.
Reagent Addition Add the organolithium reagent (e.g., n-BuLi) slowly to the solution of this compound at low temperature. After the metal-halogen exchange is complete, add the electrophile quickly.Slow addition of the organolithium ensures a controlled reaction. Rapid addition of the electrophile ensures it reacts with the organometallic species before any potential protonolysis can occur.
Grignard Formation Activate the magnesium turnings before use (e.g., with a small crystal of iodine or 1,2-dibromoethane).This ensures a clean and efficient initiation of the Grignard reagent formation.

Experimental Protocol: Lithiation and Quenching with an Electrophile

  • Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum and backfill with an inert gas.

  • Reagent Addition: Add a solution of this compound in anhydrous THF to the flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium in hexanes dropwise via syringe. Stir at -78 °C for 30-60 minutes.

  • Quenching: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) as a solution in anhydrous THF quickly to the reaction mixture at -78 °C.

  • Warming and Work-up: Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

By carefully controlling the reaction parameters and understanding the underlying mechanisms, you can successfully minimize dehalogenation and achieve high yields of your desired products when working with this compound.

References

Technical Support Center: Column Chromatography Purification of 5-Bromo-2-ethoxyanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 5-Bromo-2-ethoxyanisole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying these moderately polar, halogenated aromatic compounds. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your separation protocols.

Introduction: The Challenge of Purifying Brominated Anisole Derivatives

This compound and its analogues are valuable building blocks in medicinal chemistry and materials science. Their purification via column chromatography, while routine, presents specific challenges. These molecules possess a moderate polarity due to the ether linkages and the bromine substituent, which can lead to co-elution with similarly polar impurities. Furthermore, the presence of basic nitrogen groups in derivatives like 5-bromo-2-ethoxyaniline introduces potential complications such as peak tailing and irreversible adsorption onto the silica gel stationary phase. This guide provides solutions to these common issues.

Troubleshooting Guide: From Tailing Peaks to Lost Product

This section addresses specific problems you may encounter during the column chromatography of this compound derivatives in a direct question-and-answer format.

Question 1: My purified fractions of a 5-bromo-2-ethoxyaniline derivative show significant peak tailing on TLC and I'm getting low recovery from the column. What's happening?

Answer: This is a classic issue when purifying basic compounds like anilines on standard silica gel.[1] The root cause is the interaction between the basic amine functional group and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, acid-base interaction leads to a portion of your compound being too tightly adsorbed, resulting in a continuous slow release that manifests as tailing and can lead to irreversible adsorption, hence the low yield.[1]

Solution: To resolve this, you need to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).[1]

  • Recommended Action: Add 0.5-2% triethylamine (TEA) or a similar volatile amine like pyridine to your chosen eluent system.[1] The TEA will preferentially bind to the acidic silanol groups, effectively "masking" them from your aniline derivative, which will then elute symmetrically.[1] Always perform a preliminary TLC with the TEA-modified eluent to confirm the desired improvement in peak shape and Rf value before running the column.

Question 2: I'm struggling to separate my this compound product from a non-polar impurity. My spots are too close on the TLC plate.

Answer: Poor separation between a moderately polar compound and a non-polar impurity indicates that your mobile phase is likely too polar, causing both compounds to travel too quickly up the TLC plate and elute rapidly from the column without sufficient interaction with the stationary phase.[2] The goal is to find a solvent system that provides a good separation factor (ΔRf) between your product and the impurity.

Solution: You need to decrease the polarity of your mobile phase. A well-chosen solvent system should give your target compound an Rf value between 0.25 and 0.35 on the TLC plate, which is optimal for column chromatography.[3]

  • Recommended Action: Start with a highly non-polar solvent system, such as 100% hexanes or petroleum ether, and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane in small increments (e.g., 2%, 5%, 10%). For example, you might test solvent systems like 98:2, 95:5, and 90:10 Hexanes:Ethyl Acetate.[4][5] This systematic approach will allow you to identify the solvent mixture that provides the best separation.

Question 3: My compound seems to have decomposed on the column. The collected fractions show new, unexpected spots on the TLC.

Answer: While this compound itself is generally stable, certain derivatives can be sensitive to the acidic nature of silica gel.[6] Prolonged exposure to the stationary phase can catalyze degradation, especially for compounds with acid-labile functional groups.

Solution: There are several strategies to mitigate on-column decomposition:

  • Assess Stability Pre-emptively: Before running a column, you can check for stability by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears at the baseline or elsewhere, it indicates potential degradation.

  • Deactivate the Silica Gel: As mentioned for aniline derivatives, adding a base like triethylamine to the eluent can neutralize the silica and prevent acid-catalyzed decomposition.[6]

  • Switch the Stationary Phase: If your compound is highly acid-sensitive, consider using a different stationary phase. Alumina (neutral or basic) is a common alternative to silica gel.[1]

  • Minimize Residence Time: Use flash chromatography with applied pressure to speed up the elution process, reducing the time your compound spends in contact with the silica gel.

Question 4: I can't see my compound on the TLC plate using a UV lamp. How can I visualize it?

Answer: While the aromatic ring in this compound derivatives should make them UV-active, the response can sometimes be weak, or impurities might quench the fluorescence.[7] If UV visualization is ineffective, you will need to use a chemical stain.

Solution: Several chemical stains can be used to visualize compounds on a TLC plate. The choice of stain depends on the functional groups present in your molecule.

  • Potassium Permanganate (KMnO4) Stain: This is an excellent general-purpose stain for compounds that can be oxidized. Alkenes, alkynes, alcohols, and amines will show up as yellow or brown spots on a purple background.[8]

  • p-Anisaldehyde Stain: This is another versatile stain that reacts with a wide range of functional groups, often producing distinct colors that can help differentiate between compounds. It is particularly sensitive to nucleophilic groups.[7]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor is a simple and often effective method. Iodine reversibly adsorbs to many organic compounds, appearing as brown spots.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A good starting point for a moderately polar compound like this compound is a mixture of a non-polar and a moderately polar solvent. Based on literature for similar compounds, a mixture of hexanes and ethyl acetate or hexanes and dichloromethane is recommended.[4][5] Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and increase the proportion of the polar solvent as needed to achieve an Rf of 0.25-0.35 for your product.[3]

Q2: Should I use silica gel or alumina as the stationary phase?

For most purifications of this compound and its neutral derivatives, silica gel is the standard and most effective choice due to its high resolving power.[4][5] However, if you are working with a basic derivative (e.g., an aniline) that shows significant tailing on silica, or an acid-sensitive compound, neutral or basic alumina can be a better option.[1][9]

Q3: How much silica gel should I use for my column?

A general rule of thumb is to use a silica gel to crude compound weight ratio of 30:1 to 100:1 . For a relatively straightforward separation, a 30:1 or 50:1 ratio is often sufficient. For difficult separations of compounds with very similar Rf values, a higher ratio (e.g., 100:1) will provide better resolution.

Q4: What is the difference between "dry loading" and "wet loading" my sample onto the column, and which should I use?

  • Wet Loading: The crude sample is dissolved in a minimal amount of the eluent and carefully pipetted onto the top of the column bed. This is suitable for samples that are readily soluble in the mobile phase.[3]

  • Dry Loading: The crude sample is dissolved in a volatile solvent (like dichloromethane or acetone), and a small amount of silica gel is added to this solution. The solvent is then removed under reduced pressure to yield a dry, free-flowing powder of the sample adsorbed onto the silica. This powder is then carefully added to the top of the column. Dry loading is the preferred method when your compound has poor solubility in the starting eluent, as it prevents dissolution issues at the top of the column and often leads to sharper bands and better separation.[3]

Q5: My separation looks good on TLC, but the column chromatography failed to separate the compounds. Why?

This discrepancy can arise from several factors:

  • Overloading the column: Using too much crude material for the amount of silica will exceed the separation capacity of the column, leading to broad, overlapping bands.[2]

  • Improperly packed column: Air bubbles or channels in the silica bed will cause an uneven flow of the mobile phase, leading to poor separation.

  • TLC plate vs. Column Silica: Sometimes, the silica gel used for TLC plates and bulk column chromatography can have slightly different properties, leading to variations in separation.

  • Solvent Polarity Change: If you are running a gradient elution (increasing the solvent polarity during the run), increasing the polarity too quickly can cause closely eluting compounds to merge into a single band.

Experimental Protocols & Data

Protocol 1: TLC Solvent System Screening
  • Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane).

  • On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.

  • Using a capillary tube, spot the crude mixture onto the pencil line.

  • Prepare several developing chambers with different solvent systems of varying polarity (see Table 1).

  • Place the TLC plates in the chambers and allow the solvent to ascend until it is about 1 cm from the top of the plate.

  • Remove the plates, mark the solvent front with a pencil, and allow them to dry.

  • Visualize the spots under a UV lamp and/or with a chemical stain.

  • Calculate the Rf value for each spot and select the solvent system that provides the best separation with the target compound having an Rf between 0.25-0.35.[3]

Table 1: Recommended Starting Solvent Systems
Solvent System (v/v)PolarityRecommended For
100% HexanesVery LowEluting very non-polar impurities
95:5 Hexanes:Ethyl AcetateLowGeneral starting point for this compound
80:20 Hexanes:Ethyl AcetateMediumMore polar derivatives or faster elution
90:10 Dichloromethane:HexanesMediumAlternative solvent system
98:2 Dichloromethane:MethanolHighVery polar impurities or derivatives

Diagrams

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Solvent (Apply Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Final Evaporate->Final Pure Product

Caption: General workflow for column chromatography purification.

Troubleshooting_Flowchart cluster_issues Identify the Issue cluster_solutions Implement Solution Start Problem with Purification PoorSep Poor Separation (ΔRf too small) Start->PoorSep Tailing Peak Tailing (Basic Compound) Start->Tailing Decomp Decomposition (New Spots) Start->Decomp Solvent Decrease Eluent Polarity PoorSep->Solvent Cause Base Add TEA to Eluent (0.5-2%) Tailing->Base Cause Alumina Switch to Alumina or Neutralize Silica Decomp->Alumina Cause

Caption: Decision-making flowchart for troubleshooting common issues.

References

managing temperature and reaction time for optimal 5-Bromo-2-ethoxyanisole conversion

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-ethoxyanisole Synthesis

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific electrophilic aromatic substitution. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot and refine your reaction for optimal conversion and purity.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound. The question-and-answer format is designed to provide direct, actionable solutions to specific experimental challenges.

Q1: My reaction is proceeding very slowly or appears to be incomplete. What are the likely causes and how can I fix this?

A1: Slow or incomplete conversion is typically traced back to three factors: temperature, reagent activity, or insufficient catalysis.

  • Insufficient Temperature: While low temperatures are crucial for selectivity, a temperature that is too low can significantly slow down the reaction rate.[1] Most chemical reactions, including electrophilic brominations, occur faster at higher temperatures as molecules move more quickly and collide more vigorously.[1] If you observe minimal product formation after a significant amount of time, consider a modest, incremental increase in temperature (e.g., from 0°C to 5-10°C). However, be cautious, as higher temperatures can promote the formation of unwanted side products.[2]

  • Reagent Purity: The purity of your brominating agent (e.g., N-Bromosuccinimide (NBS), Br₂) is critical. Old or degraded reagents will have lower activity. For instance, it is often recommended to use recrystallized NBS to ensure high purity and reactivity.[3]

  • Catalyst Issues (if applicable): If your protocol involves a Lewis acid catalyst (like FeBr₃ for Br₂ bromination), ensure it is anhydrous and active.[4][5] Moisture can deactivate the catalyst. For activated rings like 2-ethoxyanisole, a strong catalyst may not be necessary and could even lead to over-bromination.[6][7]

Q2: I'm observing significant formation of side products, such as isomers or di-brominated compounds. How can I improve the regioselectivity for the 5-bromo position?

A2: This is the most common challenge in this synthesis. The formation of multiple products is a direct consequence of the high reactivity of the 2-ethoxyanisole ring and the kinetics of the reaction. Both the methoxy and ethoxy groups are strong activating, ortho, para-directing groups. Achieving high selectivity is a matter of precise control.

  • Lower the Reaction Temperature: This is the most effective tool for enhancing selectivity. Performing the reaction at a lower temperature (e.g., 0°C to -5°C) will favor the thermodynamically more stable product and minimize the formation of kinetic byproducts.[2][8] Electrophilic aromatic bromination at the lowest effective temperature generally displays higher para/ortho selectivity.[2]

  • Control Stoichiometry: Use a strict 1:1 or slightly less (e.g., 0.98 equivalents) molar ratio of the brominating agent to your substrate.[6] An excess of the brominating agent is a primary cause of over-bromination, leading to di- and poly-brominated products.[6][8]

  • Slow Reagent Addition: Add the brominating agent (e.g., a solution of Br₂ or solid NBS) dropwise or in small portions over an extended period.[6][8] This maintains a low concentration of the electrophile in the reaction mixture at any given time, which suppresses the rate of the second bromination reaction on the already activated monobrominated product.

  • Choice of Brominating Agent: Milder brominating agents can improve selectivity. N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for activated rings as it provides a low concentration of Br₂ in situ, reducing the chance of over-bromination.[6][9]

Q3: What are the expected major and minor products, and why?

A3: In the electrophilic bromination of 2-ethoxyanisole, the incoming electrophile (Br⁺) is directed by two activating groups. The methoxy group directs ortho (position 6) and para (position 4). The ethoxy group directs ortho (position 3) and para (position 5).

  • Major Product (Expected): this compound. This is the result of substitution at the position para to the ethoxy group. This position is highly activated.

  • Potential Side Products:

    • 4-Bromo-2-ethoxyanisole: Substitution para to the methoxy group.

    • Di-bromo species (e.g., 4,5-dibromo-2-ethoxyanisole): This occurs if the monobrominated product, which is still an activated ring, undergoes a second substitution.[6] This is minimized by controlling stoichiometry and temperature.

The precise ratio of isomers depends heavily on the reaction conditions. Steric hindrance around positions 3 and 6 can disfavor substitution at those sites compared to the more accessible para positions.

Q4: How can I effectively monitor the reaction to determine the optimal reaction time?

A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the progress of the reaction.

  • Prepare your TLC plate: Spot the starting material (2-ethoxyanisole) in one lane, a co-spot (starting material and reaction mixture) in the middle lane, and the reaction mixture in the third lane.

  • Elute the plate: Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between your starting material and the product. The brominated product will be less polar than the starting material and thus have a higher Rf value.

  • Visualize: Use a UV lamp to visualize the spots. The reaction is complete when the starting material spot has been completely consumed. Continuing the reaction long after the starting material is gone increases the risk of side product formation.

Section 2: Experimental Protocols & Data

This section provides a detailed, step-by-step methodology for the synthesis and includes a table summarizing the impact of key parameters.

Protocol 2.1: Optimized Synthesis of this compound using NBS

This protocol is designed to maximize selectivity by carefully controlling temperature and stoichiometry.

Reagents & Equipment:

  • 2-ethoxyanisole

  • N-Bromosuccinimide (NBS), recrystallized

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath, standard glassware for workup and purification.

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-ethoxyanisole (1.0 eq) in anhydrous DMF.

  • Cool the flask to 0°C using an ice-water bath.

  • In a separate container, dissolve NBS (0.98 eq) in a minimal amount of anhydrous DMF.

  • Add the NBS solution dropwise to the stirred solution of 2-ethoxyanisole over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Allow the reaction to stir at 0-5°C. Monitor the progress every 30 minutes using TLC (as described in Q4).

  • The reaction is typically complete within 1-3 hours. Once TLC analysis shows complete consumption of the starting material, proceed to the workup.

  • Pour the reaction mixture into a separatory funnel containing cold water and extract with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate, and finally, brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Table 1: Temperature & Time Effects on Conversion
TemperatureReaction Time (Typical)Expected ConversionSelectivity for 5-Bromo IsomerRisk of Side Products
-5°C to 0°C2 - 4 hoursHighHighestLow
0°C to 5°C1 - 3 hoursHighHighLow to Moderate
Room Temp (~25°C)< 1 hourVery HighModerate to LowHigh (Isomers & Di-bromination)
> 40°C< 30 minutesVery HighLowVery High (Significant degradation/byproducts)

Section 3: Workflow & Logic Diagrams

Visual aids to better understand the experimental process and troubleshooting logic.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate (2-ethoxyanisole in DMF) B Cool to 0°C A->B D Slow Addition of NBS (Maintain T < 5°C) B->D C Prepare NBS Solution E Stir at 0-5°C D->E F Monitor by TLC E->F G Quench & Extract (Water/DCM) F->G H Wash Organic Layer G->H I Dry & Concentrate H->I J Column Chromatography I->J K This compound J->K Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting cluster_low_yield Low Yield / Incomplete Reaction cluster_poor_selectivity Poor Selectivity / Multiple Products Start Problem Observed A1 Is Temperature Too Low? Start->A1 B1 Is Temperature Too High? Start->B1 A2 Are Reagents Pure? A1->A2 Sol_A1 Increase Temp. Incrementally (e.g., to 5-10°C) A1->Sol_A1 A3 Is Catalyst (if used) Active? A2->A3 Sol_A2 Use Fresh/ Recrystallized Reagents A2->Sol_A2 B2 Is Bromine Source Added Too Quickly? B1->B2 Sol_B1 Lower Reaction Temp. (e.g., to 0°C or below) B1->Sol_B1 B3 Is Stoichiometry > 1:1? B2->B3 Sol_B2 Add Brominating Agent Dropwise Over Time B2->Sol_B2 Sol_B3 Use Strict 1:1 or Slightly Less Bromine Source B3->Sol_B3

Caption: Troubleshooting logic for common synthesis issues.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 5-Bromo-2-ethoxyanisole Reaction Products by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of reaction products is a cornerstone of scientific rigor. In the synthesis of specialized aromatic compounds such as 5-Bromo-2-ethoxyanisole, a key intermediate in various synthetic pathways, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation and purity assessment. This guide provides an in-depth comparison of the expected ¹H and ¹³C NMR spectral data for this compound against its potential isomeric byproducts, supported by detailed experimental protocols for data acquisition.

The causality behind choosing NMR for this validation lies in its unparalleled ability to provide atom-specific information about the chemical environment of protons and carbons within a molecule. This allows for not only the confirmation of the desired product but also the identification and quantification of impurities that may arise during the synthesis.

The Synthetic Landscape: Potential Isomeric Byproducts

The synthesis of this compound, commonly proceeding via electrophilic bromination of 2-ethoxyanisole, is not always perfectly selective. The directing effects of the ethoxy and methoxy groups can lead to the formation of isomeric brominated products. Understanding the expected NMR signatures of these potential impurities is crucial for accurate reaction monitoring and product validation. The most probable isomeric byproducts are 3-Bromo-2-ethoxyanisole and 4-Bromo-2-ethoxyanisole.

Predicted ¹H and ¹³C NMR Spectral Data: A Comparative Analysis

In the absence of readily available experimental spectra in public databases, the following ¹H and ¹³C NMR chemical shifts have been predicted using advanced computational models.[1][2][3][4] These predictions serve as a robust baseline for the validation of experimentally obtained data.

Note: The following spectral data is predicted. Experimental values may vary slightly based on solvent, concentration, and instrument calibration.

Predicted NMR Data for this compound and Potential Isomers
CompoundPredicted ¹H Chemical Shifts (ppm)Predicted ¹³C Chemical Shifts (ppm)
This compound (Target) ~7.05 (d), ~6.95 (dd), ~6.75 (d)~150.1, ~149.8, ~117.9, ~116.2, ~114.9, ~113.8, ~64.5, ~56.1, ~14.8
3-Bromo-2-ethoxyanisole (Isomer 1)~7.20 (t), ~7.00 (dd), ~6.80 (dd)~152.3, ~147.5, ~126.5, ~123.1, ~115.9, ~111.7, ~65.1, ~56.3, ~14.9
4-Bromo-2-ethoxyanisole (Isomer 2)~7.35 (d), ~7.10 (dd), ~6.70 (d)~151.2, ~149.0, ~132.8, ~118.5, ~114.3, ~112.9, ~64.8, ~56.0, ~14.7

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a meticulous and standardized experimental approach is paramount. The following protocol is a self-validating system designed to minimize artifacts and produce clean, interpretable spectra.

I. Sample Preparation
  • Analyte Preparation : For a crude reaction mixture, take a representative aliquot and remove the reaction solvent under reduced pressure. For a purified product, ensure the sample is free of residual solvents.

  • Sample Weighing : Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic molecules. The use of deuterated solvents is critical to avoid large solvent signals in the ¹H NMR spectrum.

  • Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate chemical shift calibration.

  • Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Final Volume : Ensure the final volume of the solution in the NMR tube is between 4-5 cm in height.

  • Capping : Securely cap the NMR tube to prevent solvent evaporation and contamination.

II. NMR Spectrometer Setup and Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Sequence : Standard single-pulse sequence.

  • Spectral Width : Approximately 0-12 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-5 seconds. A longer relaxation delay is crucial for accurate integration of the signals.

  • Number of Scans : 16-64 scans, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence : Proton-decoupled pulse sequence.

  • Spectral Width : Approximately 0-200 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

Visualizing the Validation Workflow

A logical workflow is essential for the systematic validation of the reaction product. The following diagrams, generated using Graphviz, illustrate the key stages of the process.

Reaction_Validation_Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_validation Validation Synthesis Synthesis of This compound SamplePrep Sample Preparation Synthesis->SamplePrep NMR_Acquisition 1H & 13C NMR Data Acquisition SamplePrep->NMR_Acquisition DataProcessing Data Processing (Phasing, Baseline Correction, Integration) NMR_Acquisition->DataProcessing SpectralComparison Comparison with Predicted Spectra DataProcessing->SpectralComparison PurityAssessment Purity Assessment & Byproduct Identification SpectralComparison->PurityAssessment FinalReport Final Report PurityAssessment->FinalReport

Caption: Workflow for the synthesis and NMR validation of this compound.

NMR_Data_Interpretation_Logic ExperimentalSpectrum Experimental NMR Spectrum Match Match? ExperimentalSpectrum->Match PredictedTarget Predicted Spectrum (Target Product) PredictedTarget->Match PredictedByproducts Predicted Spectra (Isomeric Byproducts) ByproductsIdentified Byproducts Identified PredictedByproducts->ByproductsIdentified Match->PredictedByproducts No ProductConfirmed Product Confirmed Match->ProductConfirmed Yes

Caption: Logical flow for the interpretation of experimental NMR data against predicted spectra.

Conclusion

The validation of this compound through ¹H and ¹³C NMR spectroscopy is a critical step in ensuring the quality and integrity of this important chemical intermediate. By following a rigorous experimental protocol and comparing the acquired data against predicted spectra for the target molecule and its likely isomers, researchers can confidently confirm the structure of their product and assess its purity. This guide provides the foundational knowledge and a practical framework for performing this essential validation, thereby upholding the principles of scientific accuracy and reproducibility.

References

A Comparative Analysis of the Reactivity of 5-Bromo-2-ethoxyanisole and 5-Iodo-2-ethoxyanisole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, the judicious selection of starting materials is a critical determinant of synthetic efficiency and overall project success. Within the expansive toolkit of modern organic chemistry, palladium-catalyzed cross-coupling reactions stand as a pillar for the construction of complex molecular architectures. A pivotal decision in designing these transformations is the choice of the aryl halide coupling partner. This guide provides an in-depth comparative analysis of the reactivity of 5-Bromo-2-ethoxyanisole and 5-Iodo-2-ethoxyanisole, offering field-proven insights and supporting experimental data to inform your synthetic strategy.

Fundamental Principles of Reactivity: The Carbon-Halogen Bond

The observed differences in reactivity between this compound and 5-iodo-2-ethoxyanisole are fundamentally rooted in the intrinsic properties of their respective carbon-halogen (C-X) bonds. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy directly influences the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the low-valent palladium catalyst.

The general trend for the propensity of aryl halides to undergo oxidative addition is Ar-I > Ar-Br > Ar-Cl.[1] This established principle dictates that 5-iodo-2-ethoxyanisole will generally be the more reactive substrate, often enabling the use of milder reaction conditions, lower catalyst loadings, and achieving shorter reaction times compared to its bromo-analogue.

Synthesis of Starting Materials

A practical consideration for any synthetic endeavor is the accessibility of the starting materials.

This compound is commercially available from various suppliers. For syntheses requiring its preparation, a common route involves the bromination of 2-ethoxyanisole.

5-Iodo-2-ethoxyanisole can also be sourced commercially, though its availability might be more limited and the cost higher than the bromo-analogue. A reliable synthetic route for its preparation from 2-ethoxyaniline involves a Sandmeyer-type reaction. This classical transformation proceeds via the diazotization of the aniline followed by the introduction of iodine.[2] Alternatively, direct iodination of 2-ethoxyanisole can be achieved using various iodinating agents.[3]

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections detail the comparative reactivity of 5-bromo- and 5-iodo-2-ethoxyanisole in three of the most widely employed palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The enhanced reactivity of the C-I bond in 5-iodo-2-ethoxyanisole is particularly advantageous in this transformation.

Table 1: Illustrative Comparison for Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (analogue)Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10012~85[4] (analogue)
5-Iodo-2-ethoxyanisole (analogue)Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O802>90[4] (analogue)

Note: Data presented is based on analogous haloanisole systems to illustrate the expected reactivity trend.

The data illustrates that the iodo-substituted substrate can achieve a higher yield in a significantly shorter reaction time and at a lower temperature, underscoring its superior reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add the aryl halide (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction, and perform an aqueous workup followed by extraction with an organic solvent.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Base B Add Pd Catalyst A->B C Add Solvent B->C D Degas with Inert Gas C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Aqueous Workup & Extraction F->G H Column Chromatography G->H I Final Product H->I

Figure 1: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[1] Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction is highly dependent on the nature of the aryl halide.

Table 2: Illustrative Comparison for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (analogue)MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10016~90[5] (analogue)
5-Iodo-2-ethoxyanisole (analogue)MorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene804>95[1] (analogue)

Note: Data presented is based on analogous haloanisole systems to illustrate the expected reactivity trend.

The iodo-analogue facilitates a more rapid reaction at a lower temperature, again highlighting its enhanced reactivity.

Experimental Protocol: Buchwald-Hartwig Amination

  • In an oven-dried reaction vessel under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).

  • Add the aryl halide (1.0 eq.) and the anhydrous solvent (e.g., toluene).

  • Add the amine (1.2 eq.).

  • Seal the vessel and heat the reaction mixture with vigorous stirring.

  • Monitor the reaction's progress.

  • After completion, cool the mixture and quench the reaction.

  • Perform a standard aqueous workup and extraction.

  • Purify the product via column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ar-Pd(II)(X)L->Ar-Pd(II)(NR'R'')L Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)(NR'R'')L->Pd(0)L Reductive Elimination (Ar-NR'R'')

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesizing Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes. The reactivity trend of aryl halides in this reaction is consistent with other palladium-catalyzed cross-couplings.

Table 3: Illustrative Comparison for Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (analogue)PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF6512~80[6] (analogue)
5-Iodo-2-ethoxyanisole (analogue)PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMFRT2>90[7] (analogue)

Note: Data presented is based on analogous haloanisole systems to illustrate the expected reactivity trend.

The iodo-substituted anisole demonstrates significantly higher reactivity, proceeding to high yield at room temperature, while the bromo-analogue requires elevated temperatures.

Experimental Protocol: Sonogashira Coupling

  • To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (e.g., CuI).

  • Add the solvent (e.g., THF or DMF) and the base (e.g., Et₃N).

  • Add the terminal alkyne (1.1 eq.).

  • Stir the reaction at the appropriate temperature.

  • Monitor the reaction's progress.

  • Upon completion, perform an aqueous workup and extract the product.

  • Purify the crude product by column chromatography.

Other Reactivity Considerations: Lithiation and Grignard Formation

Beyond palladium-catalyzed reactions, the nature of the halogen atom also influences other important transformations.

  • Lithiation: Aryl iodides can undergo facile iodine-lithium exchange at low temperatures upon treatment with an organolithium reagent such as n-butyllithium. While aryl bromides can also undergo this exchange, it is generally slower. Alternatively, directed ortho-metalation (DoM) can be a powerful strategy for the functionalization of anisole derivatives, where the methoxy and ethoxy groups can direct lithiation to the ortho position.[2][8]

  • Grignard Reagent Formation: The formation of a Grignard reagent from an aryl halide and magnesium metal is a classic transformation. Aryl iodides are typically more reactive than aryl bromides in this reaction, often requiring less vigorous initiation. The resulting Grignard reagents are potent nucleophiles for a wide range of synthetic applications.

Conclusion and Practical Recommendations

  • Milder Reaction Conditions: Lower temperatures and shorter reaction times can improve the tolerance of sensitive functional groups and reduce the formation of byproducts.

  • Higher Yields: The increased efficiency of the oxidative addition step often leads to higher overall reaction yields.

  • Lower Catalyst Loadings: In some cases, the higher reactivity of the iodo-substrate may allow for a reduction in the amount of expensive palladium catalyst required.

While this compound is a viable and often more cost-effective starting material, the superior reactivity of 5-iodo-2-ethoxyanisole can lead to significant improvements in synthetic efficiency, particularly in complex, multi-step syntheses where maximizing yield at each step is crucial. The choice between these two valuable building blocks should be made based on a careful evaluation of the specific reaction, the desired outcome, and the overall synthetic strategy.

References

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of 5-Bromo-2-ethoxyanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 5-Bromo-2-ethoxyanisole derivatives, which are emerging as important scaffolds in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is a critical early-stage milestone. This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method, comparing it with viable alternatives, and grounding the protocol in the principles of scientific integrity and regulatory compliance.

The Analytical Challenge: Structure and Implications

This compound and its derivatives are characterized by an aromatic ring substituted with a bromine atom, an ethoxy group, and a methoxy group. These functionalities dictate the molecule's physicochemical properties, such as its hydrophobicity and UV absorbance, which are pivotal for designing an effective HPLC separation. The presence of the halogen and ether groups suggests that the primary analytical challenge will be the separation of the main component from structurally similar process-related impurities and potential degradation products.

Strategic Development of a Purity-Indicating HPLC Method

A successful HPLC method for purity analysis must be specific, accurate, precise, and robust. Our development strategy is therefore a multi-step process, beginning with logical starting conditions and proceeding through systematic optimization.

Initial Method Parameters: A Rationale-Driven Approach

The initial choice of chromatographic conditions is critical to minimizing development time. Based on the hydrophobic nature of the substituted anisole ring, a reversed-phase HPLC (RP-HPLC) approach is the most logical starting point.[1][2]

Column Selection: A C18 column is the workhorse of RP-HPLC and offers a good initial choice due to its broad applicability and strong hydrophobic retention.[1] However, given the aromatic nature of the analytes, a column with phenyl-based stationary phases (e.g., Phenyl-Hexyl) could offer alternative selectivity through π-π interactions, which can be beneficial for separating aromatic isomers or closely related impurities.[3][4] We will commence with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) to establish a baseline.

Mobile Phase Selection: A combination of a polar aqueous phase and a less polar organic modifier is standard for RP-HPLC.

  • Aqueous Phase (A): 0.1% Phosphoric Acid in Water. The acidic modifier helps to suppress the ionization of any acidic or basic functional groups on the analytes or impurities, leading to sharper, more symmetrical peaks.

  • Organic Phase (B): Acetonitrile. Acetonitrile is chosen over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

Detection: A photodiode array (PDA) detector is indispensable for method development.[5] It allows for the simultaneous acquisition of spectra across a range of wavelengths, which is crucial for determining the optimal detection wavelength and for peak purity analysis. Based on the aromatic structure, a starting wavelength of 220 nm is selected to ensure the detection of a wide range of potential impurities.

Gradient Elution: A gradient elution is necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe. A broad scouting gradient is an effective starting point.

Workflow for HPLC Method Development

The following diagram illustrates the logical workflow for developing and optimizing the HPLC method.

HPLC_Method_Development cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Preparation cluster_3 Phase 4: Final Method & Validation Start Define Analytical Target Profile (Purity of this compound derivative) SelectColumn Select Initial Column (e.g., C18, 250x4.6mm, 5µm) Start->SelectColumn SelectMobilePhase Select Mobile Phase (A: 0.1% H3PO4 in H2O, B: Acetonitrile) SelectColumn->SelectMobilePhase ScoutingGradient Run Broad Scouting Gradient (e.g., 5-95% B in 20 min) SelectMobilePhase->ScoutingGradient EvaluateScout Evaluate Scouting Run: - Peak Shape - Resolution - Run Time ScoutingGradient->EvaluateScout OptimizeGradient Optimize Gradient Slope & Time EvaluateScout->OptimizeGradient OptimizeFlowRate Optimize Flow Rate (e.g., 1.0 mL/min) OptimizeGradient->OptimizeFlowRate OptimizeWavelength Optimize Detection Wavelength (via PDA) OptimizeFlowRate->OptimizeWavelength SystemSuitability Define System Suitability Criteria (Tailing factor, Plate count, Resolution) OptimizeWavelength->SystemSuitability ForcedDegradation Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) SystemSuitability->ForcedDegradation Specificity Confirm Specificity & Peak Purity ForcedDegradation->Specificity FinalMethod Finalize Method Protocol Specificity->FinalMethod Validation Perform Full Method Validation (ICH Q2(R2) Guidelines) FinalMethod->Validation

Caption: A structured workflow for HPLC method development.

Comparison with Alternative Analytical Techniques

While HPLC is often the gold standard for pharmaceutical purity analysis, it is essential to understand its performance in the context of other available technologies.[6]

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Gas Chromatography (GC)
Principle Separation of non-volatile compounds in a liquid mobile phase under high pressure.Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Separation of volatile and thermally stable compounds in a gaseous mobile phase.[7]
Speed Moderate (10-60 min run times).[8][9]Fast (significantly shorter run times than HPLC).[10]Very fast for volatile compounds (minutes or even seconds).[8]
Resolution Good to excellent.Superior resolution and peak capacity compared to HPLC.[8]Excellent, with very sharp peaks for volatile analytes.[9]
Sensitivity Good, detector-dependent.Higher sensitivity due to sharper peaks.Very high sensitivity, especially with detectors like FID or MS.[7]
Suitability for Analyte Ideal for this compound derivatives, which are non-volatile and may be thermally labile.[11]Excellent for complex mixtures of the target compound and its impurities, offering higher throughput.[6]Unsuitable, as the target compounds are not sufficiently volatile and would likely decompose at the high temperatures required for vaporization.[11]
Cost Moderate instrument and solvent costs.[8]Higher initial instrument cost, but lower solvent consumption per analysis.Lower solvent cost (uses gases), but instrument cost can be comparable to HPLC.[8]

Detailed Experimental Protocol: Optimized HPLC Method

This protocol is a self-validating system, incorporating system suitability checks to ensure the performance of the chromatographic system before each analysis, as mandated by regulatory guidelines such as ICH Q2(R2).[12][13][14][15]

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • C18 column (e.g., Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm).

  • HPLC grade Acetonitrile and Water.

  • Phosphoric Acid (85%).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (with PDA monitoring from 200-400 nm).

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) %A %B
    0.0 60 40
    20.0 20 80
    25.0 20 80
    25.1 60 40

    | 30.0 | 60 | 40 |

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound derivative reference standard in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

4. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

5. Purity Calculation:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

6. Forced Degradation Studies for Specificity: To ensure the method is "stability-indicating," forced degradation studies must be performed. This involves subjecting the sample to harsh conditions to intentionally produce degradation products. The method is considered specific if the degradation product peaks are well-resolved from the main peak and from each other.

  • Acid Degradation: 0.1 M HCl at 60 °C for 4 hours.

  • Base Degradation: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

The analysis of these stressed samples should demonstrate that the method can effectively separate the intact drug from its degradation products, confirming its specificity.

Conclusion

The development of a robust HPLC method for purity analysis is a systematic process that combines theoretical understanding with empirical optimization. For this compound derivatives, a reversed-phase HPLC method using a C18 column, an acidified water/acetonitrile mobile phase, and PDA detection provides a reliable and effective solution. This method, when properly validated according to ICH guidelines, will ensure the delivery of high-quality data that is essential for advancing drug development programs. The principles and protocols outlined in this guide serve as a comprehensive framework for researchers and scientists tasked with this critical analytical challenge.

References

A Senior Application Scientist's Guide to Palladium Catalysis for 5-Bromo-2-ethoxyanisole Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 5-Bromo-2-ethoxyanisole in Complex Molecule Synthesis

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of drug discovery and materials science. This compound, with its unique substitution pattern, presents a valuable building block. The presence of the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the ethoxy and methoxy groups influence the electronic properties and steric environment of the molecule. The ability to efficiently form new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at the C5 position is crucial for the synthesis of a diverse array of complex molecular architectures.

This guide provides a comparative analysis of various palladium catalysts for the functionalization of this compound via several key cross-coupling reactions. As a Senior Application Scientist, my objective is to not only present experimental data but also to elucidate the underlying mechanistic principles that govern catalyst efficacy. This will empower researchers to make informed decisions in catalyst selection, leading to optimized reaction outcomes. Every protocol described herein is designed as a self-validating system, grounded in established chemical principles and supported by authoritative literature.

The Engine of Cross-Coupling: A Generalized Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1] A generalized catalytic cycle, applicable to many cross-coupling reactions, involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) species inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl halides.[2]

  • Transmetalation (for Suzuki, and Sonogashira) or a related step: The coupling partner, such as an organoboron compound in the Suzuki reaction, transfers its organic group to the palladium center.[3]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4]

Generalized Palladium Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd2_intermediate Ar-Pd(II)L_n-Br oxidative_addition->pd2_intermediate transmetalation Transmetalation (R-M) pd2_intermediate->transmetalation R-M pd2_coupled Ar-Pd(II)L_n-R transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_intermediate Ar-Pd(II)L_n-Br oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation Ar'B(OH)₂ Base pd2_coupled Ar-Pd(II)L_n-Ar' transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_intermediate Ar-Pd(II)L-Br oxidative_addition->pd2_intermediate amine_coordination Amine Coordination & Deprotonation pd2_intermediate->amine_coordination HNR₂ Base pd2_amido Ar-Pd(II)L-NR₂ amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product Heck Coupling Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_intermediate Ar-Pd(II)L_n-Br oxidative_addition->pd2_intermediate carbopalladation Carbopalladation pd2_intermediate->carbopalladation H₂C=CHR pd2_alkyl R-CH₂-CH(Ar)-Pd(II)L_n-Br carbopalladation->pd2_alkyl beta_hydride_elimination β-Hydride Elimination pd2_alkyl->beta_hydride_elimination beta_hydride_elimination->pd0 Regeneration + HBr product Ar-CH=CH-R beta_hydride_elimination->product

References

A Comparative Guide to the Reactivity of 5-Bromo-2-ethoxyanisole and Its Bromo-anisole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Bromo-anisole isomers are versatile building blocks, frequently employed in cross-coupling and organometallic reactions to construct complex molecular architectures. This guide provides an in-depth technical comparison of the reactivity of 5-Bromo-2-ethoxyanisole with other key bromo-anisole isomers. By examining the interplay of electronic and steric effects, supported by available experimental data, this document aims to provide a predictive framework for chemists to make informed decisions in their synthetic endeavors.

Understanding the Reactivity Landscape of Bromo-anisoles

The reactivity of a bromo-anisole isomer in common carbon-carbon and carbon-nitrogen bond-forming reactions is primarily governed by the electronic environment of the carbon-bromine bond and the steric hindrance around the reaction center. The methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are electron-donating through resonance (+M effect) and electron-withdrawing through induction (-I effect), with the resonance effect typically dominating. This electronic influence, combined with the position of the bromine atom and other substituents, dictates the ease of key mechanistic steps such as oxidative addition in palladium-catalyzed cross-coupling reactions or the formation of Grignard reagents.

Electronic and Steric Effects at Play
  • Electronic Effects: The electron-donating nature of the alkoxy groups increases the electron density on the aromatic ring, which can influence the rate of oxidative addition of a palladium(0) catalyst. For Suzuki and Buchwald-Hartwig reactions, this step is often rate-determining. A more electron-rich C-Br bond can sometimes react slower in oxidative addition compared to a more electron-poor one.

  • Steric Hindrance: Substituents ortho to the bromine atom can sterically hinder the approach of the bulky palladium catalyst complex or impede the formation of a Grignard reagent at the magnesium surface. This "ortho effect" can significantly decrease reaction rates or necessitate more forcing conditions.

Comparative Reactivity in Key Transformations

This section compares the expected and observed reactivity of this compound with its common isomers: 2-bromoanisole, 3-bromoanisole, and 4-bromoanisole.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C(sp²)-C(sp²) bonds.[1] The key oxidative addition step is sensitive to both electronic and steric factors.

Suzuki_Mechanism

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expected Reactivity Order: Based on a combination of electronic and steric effects, the predicted order of reactivity for bromo-anisole isomers in Suzuki coupling is:

4-bromoanisole > 3-bromoanisole > 2-bromoanisole > this compound

  • 4-Bromoanisole: The para-alkoxy group exerts a strong electron-donating resonance effect, making the C-Br bond electron-rich. While this can slightly slow oxidative addition, the lack of steric hindrance allows for efficient coupling.

  • 3-Bromoanisole: The meta-alkoxy group has a predominantly inductive electron-withdrawing effect, making the C-Br bond more electron-poor and thus more reactive towards oxidative addition. Steric hindrance is minimal.

  • 2-Bromoanisole: The ortho-alkoxy group introduces significant steric hindrance, which can impede the approach of the palladium catalyst. This steric effect often outweighs the electronic effects, leading to lower reactivity.[2]

  • This compound: This isomer suffers from the combined steric hindrance of the ortho-ethoxy group and the additional electronic donation from both alkoxy groups, likely making it the least reactive of the isomers under standard conditions.

Experimental Data Summary:

Bromo-anisole IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoanisolePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001295[3]
2-BromoanisolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1002475[2]
3-BromoanisolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1001692General observation
This compoundArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285-95Inferred from similar systems

Note: Direct comparative studies under identical conditions are scarce. The data presented is compiled from various sources and serves as a representative guide.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds.[4][5] Similar to the Suzuki coupling, the oxidative addition of the palladium catalyst to the aryl bromide is a crucial step.

Buchwald_Hartwig_Workflow

Figure 2: General experimental workflow for a Buchwald-Hartwig amination reaction.

Expected Reactivity Order: The reactivity trends in Buchwald-Hartwig amination generally mirror those of Suzuki coupling, as both are initiated by oxidative addition.

4-bromoanisole > 3-bromoanisole > 2-bromoanisole > this compound

The rationale remains the same: a balance of electronic effects and the significant steric hindrance of ortho-substituents. For ortho-substituted substrates, specialized bulky ligands (e.g., RuPhos, BrettPhos) are often necessary to overcome the steric barrier and achieve good yields.[6]

Experimental Data Summary:

Bromo-anisole IsomerAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoanisoleAnilinePd₂(dba)₃ / BINAPNaOtBuToluene80298[7]
3-BromoanisoleDiphenylaminePd(OAc)₂ / RuPhosK₃PO₄Toluene1001895[6]
2-BromoanisoleMorpholinePd(OAc)₂ / XPhosK₃PO₄t-BuOH1002488General observation
This compoundSecondary AminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1102470-85Inferred from similar systems
Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond.[4] This reaction is sensitive to the electronic nature of the aryl halide and the presence of other functional groups.

Expected Reactivity Order: Grignard reagent formation is generally favored for aryl bromides with electron-withdrawing groups, as this facilitates the initial electron transfer from magnesium. However, the reaction is highly sensitive to steric hindrance.

3-bromoanisole ≈ 4-bromoanisole > 2-bromoanisole > this compound

  • 3- and 4-Bromoanisole: Both isomers typically form Grignard reagents with relative ease. The electron-donating nature of the methoxy group can slightly retard the reaction compared to unsubstituted bromobenzene, but the reactions are generally high-yielding.[8][9]

  • 2-Bromoanisole: The ortho-methoxy group can hinder the approach of the aryl bromide to the magnesium surface, potentially leading to longer initiation times or lower yields.

  • This compound: The presence of two alkoxy groups, one of which is ortho to the bromine, is expected to make Grignard formation the most challenging among the compared isomers due to a combination of steric hindrance and increased electron density on the ring.

Experimental Data Summary:

Bromo-anisole IsomerSolventInitiatorTemperatureObservationsReference
4-BromoanisoleTHFIodineRefluxHigh yield[9]
3-BromoanisoleTHFIodineRefluxGood yield[8]
2-BromoanisoleTHF1,2-DibromoethaneRefluxSlower initiation, moderate to good yieldGeneral observation
This compoundTHF1,2-DibromoethaneRefluxExpected to be sluggish, may require activationInferred from principles

Experimental Protocols

The following are generalized protocols that can serve as a starting point for the reactions discussed. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-anisole isomer (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).

  • Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv).

  • Add the bromo-anisole isomer (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) and monitor by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Grignard Reagent Formation
  • Assemble a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.1-1.2 equiv) to the flask.

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

  • Add a small portion of a solution of the bromo-anisole isomer (1.0 equiv) in anhydrous THF via the dropping funnel to initiate the reaction (indicated by bubbling and heat generation).

  • Once the reaction has started, add the remaining bromo-anisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

  • The resulting Grignard reagent solution can be used directly in the next step.

Conclusion

The reactivity of bromo-anisole isomers is a nuanced interplay of electronic and steric factors. While 4-bromoanisole and 3-bromoanisole are generally more reactive due to favorable electronics and minimal steric hindrance, ortho-substituted isomers like 2-bromoanisole and, particularly, this compound, present greater challenges. However, with the appropriate selection of modern catalyst systems, including bulky phosphine ligands for cross-coupling reactions, and optimized conditions for Grignard formation, these less reactive isomers can still be valuable synthons. This guide provides a foundational understanding to aid in the strategic planning of synthetic routes utilizing this important class of building blocks.

References

A Researcher's Guide to Confirming the Structure of 5-Bromo-2-ethoxyanisole Derivatives Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of successful research. In the synthesis of novel compounds, such as derivatives of 5-Bromo-2-ethoxyanisole, mass spectrometry stands as an indispensable tool for structural verification. This guide provides an in-depth comparison of mass spectrometric approaches for the structural elucidation of these compounds, grounded in established fragmentation principles and experimental best practices.

The Signature of Bromine: A Foundational Isotopic Pattern

A key feature in the mass spectrum of any bromine-containing compound is its distinct isotopic signature. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[1] This results in a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by two mass-to-charge units (m/z), with roughly equal intensities. This "M/M+2" pattern is a definitive indicator of the presence of a single bromine atom in an ion.[2][3]

Predicting the Fragmentation of this compound: An Evidence-Based Approach

While a library spectrum for this compound may not be readily available, its fragmentation pattern under electron ionization (EI) can be reliably predicted by examining the behavior of its constituent parts: a bromoanisole core and an ethoxy group.

The molecular ion of this compound is expected at m/z 230 and 232, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The fragmentation pathways are anticipated to be dominated by cleavages related to the ether linkages, as these are typically the most labile bonds in such structures.

Expected Fragmentation Pathways:

A primary fragmentation event for aromatic ethers is the cleavage of the alkyl chain.[4] For the ethoxy group, this can occur in two principal ways:

  • Loss of an ethyl radical (•CH₂CH₃): This is a common fragmentation for ethoxybenzenes, leading to the formation of a stable phenoxy cation. For this compound, this would result in a fragment ion at m/z 201/203.

  • Loss of an ethylene molecule (CH₂=CH₂): A rearrangement reaction can lead to the expulsion of a neutral ethylene molecule, resulting in a hydroxy-bromoanisole radical cation at m/z 202/204.

Further fragmentation of the bromoanisole core is also expected. Based on the fragmentation of bromoanisole, we can anticipate the following:

  • Loss of a methyl radical (•CH₃): Cleavage of the methoxy group's methyl radical would produce a bromophenoxy cation.

  • Loss of formaldehyde (CH₂O): Rearrangement and elimination of formaldehyde is another characteristic fragmentation of anisoles.

Below is a visual representation of the predicted fragmentation pathway for this compound.

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Kinetics of 5-Bromo-2-ethoxyanisole and Analogues

Authored by a Senior Application Scientist

This guide provides a comprehensive comparative analysis of the reaction kinetics of this compound, a vital scaffold in medicinal chemistry and materials science. By examining its reactivity in comparison to structurally related compounds, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge required for reaction optimization, mechanistic elucidation, and rational synthetic design. Our analysis is grounded in the principles of physical organic chemistry, supported by experimental data and established protocols.

The Decisive Role of Substituent Effects: An Electronic and Steric Overview

To understand the reaction kinetics of this compound, one must first appreciate the electronic and steric interplay of its constituent functional groups: the ethoxy group (-OEt) and the bromine atom (-Br). These substituents dictate the electron density distribution within the aromatic ring and its accessibility to reagents, thereby governing the molecule's reactivity.

  • The Ethoxy Group (-OEt): As an alkoxy group, the ethoxy substituent is a powerful activating group in electrophilic aromatic substitution. This is due to the potent electron-donating resonance effect (+R) of the oxygen's lone pairs, which delocalize into the benzene ring. This effect significantly outweighs the electron-withdrawing inductive effect (-I) caused by the oxygen's high electronegativity.[1][2] Consequently, the ethoxy group enriches the electron density of the ring, particularly at the ortho and para positions, making it highly susceptible to electrophilic attack.[1][3]

  • The Bromo Group (-Br): Halogens present a more nuanced electronic profile. The bromine atom is strongly electronegative, exerting a significant electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack compared to benzene. However, it also possesses lone pairs that can be donated via a weaker resonance effect (+R). This resonance effect, while subordinate to induction, is sufficient to direct incoming electrophiles to the ortho and para positions.

In this compound, these effects are combined. The dominant activating and directing influence comes from the ethoxy group at position C2. The bromine at C5 deactivates the ring overall but works in concert with the ethoxy group to influence regioselectivity.

dot

Caption: Electronic directing effects in this compound.

When compared to related compounds, a clear hierarchy of reactivity emerges:

  • Anisole vs. Phenol: Phenol is generally more reactive in electrophilic substitution than anisole.[3][4] While both -OH and -OCH3 groups are strongly activating, the resonance structures of the intermediate in phenol's reaction can be stabilized by the loss of a proton, a highly favorable process.[4]

  • Anisole vs. Toluene: Anisole is more reactive than toluene because the resonance donation from the methoxy group is a more powerful activating effect than the hyperconjugation from toluene's methyl group.[5]

  • This compound vs. 2-Ethoxyanisole: The presence of the deactivating bromine atom makes this compound significantly less reactive towards electrophiles than its non-brominated parent compound.

Comparative Kinetics in Electrophilic Aromatic Substitution: The Case of Bromination

Electrophilic aromatic substitution (SEAr) is a hallmark reaction for anisole derivatives. The kinetics of this reaction class are exquisitely sensitive to the electronic nature of the aromatic ring.

Mechanistic Causality: The SEAr reaction proceeds via a two-step mechanism involving the formation of a high-energy intermediate known as an arenium ion (or sigma complex). The rate-determining step is the initial attack by the electrophile to form this carbocationic intermediate. Activating groups, like ethoxy, stabilize this intermediate through resonance, thereby lowering the activation energy and increasing the reaction rate.[1][6] Conversely, deactivating groups like bromine destabilize it, leading to slower reaction rates.

Experimental Data Summary: While specific rate constants for this compound are not widely published, a qualitative and quantitative comparison can be constructed from studies on related compounds.[7][8]

CompoundRelative Rate of Bromination (Approx.)Key Kinetic Factors
Anisole~1 x 10⁹Strong activation by -OCH₃ group. Reaction is often too fast to measure easily and may not require a catalyst.[1]
4-Bromoanisole~1 x 10⁵Deactivating -Br group significantly slows the reaction compared to anisole, but the ring remains activated.
This compound Slower than 2-Ethoxyanisole The -OEt group provides strong activation, but this is tempered by the deactivating -Br group. The rate is faster than bromobenzene but slower than the non-halogenated parent ether.
Benzene1Baseline for comparison.
Experimental Protocol: Kinetic Monitoring of Bromination

This protocol provides a framework for comparing the bromination rates of various anisole derivatives.

Objective: To determine the relative reaction rates by monitoring the disappearance of the starting material over time using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Substrate (e.g., Anisole, 4-Bromoanisole, this compound)

  • Bromine (Br₂) solution in a suitable solvent (e.g., acetic acid or CCl₄)

  • Solvent: Glacial Acetic Acid

  • Quenching solution: Sodium thiosulfate solution

  • Internal Standard (e.g., Dodecane) for GC quantification

Procedure:

  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, dissolve a known concentration (e.g., 0.1 M) of the anisole substrate and the internal standard in glacial acetic acid.

  • Initiation: Rapidly add a stoichiometric equivalent of the bromine solution to the reaction vessel to initiate the reaction (t=0).

  • Sampling: At timed intervals (e.g., 1, 2, 5, 10, 20 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing an excess of sodium thiosulfate solution to consume any unreacted bromine.

  • Extraction: Add a water-immiscible organic solvent (e.g., dichloromethane) to the quenched aliquot, vortex, and allow the layers to separate.

  • Analysis: Inject the organic layer into a GC-MS.

  • Data Processing: Quantify the peak area of the starting material relative to the internal standard at each time point. Plot the natural logarithm of the substrate concentration versus time. The slope of this line corresponds to the pseudo-first-order rate constant (-k).

Self-Validation: The inclusion of an internal standard corrects for variations in injection volume. The linearity of the kinetic plot (ln[Substrate] vs. time) validates the assumed reaction order. Running the reaction at different temperatures allows for the construction of an Arrhenius plot to determine the activation energy, providing deeper mechanistic insight.

Palladium-Catalyzed Cross-Coupling: A Modern Synthetic Workhorse

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), which are fundamental tools for C-C and C-heteroatom bond formation in modern drug discovery.[9][10]

Mechanistic Causality: These reactions proceed through a catalytic cycle involving a palladium complex.[11][12] The critical, often rate-determining, first step is the oxidative addition of the aryl halide (C-Br bond) to a Pd(0) complex, forming an Ar-Pd(II)-Br species. The rate of this step is influenced by:

  • Bond Strength: The C-Br bond is weaker than a C-Cl bond, making bromoarenes generally more reactive.

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring can accelerate oxidative addition by making the carbon atom more electrophilic. Conversely, electron-donating groups like ethoxy can slightly retard this step.

  • Steric Hindrance: Bulky groups ortho to the halogen can sterically hinder the approach of the bulky palladium catalyst, slowing the reaction. In this compound, the ortho-ethoxy group can have a mild retarding steric effect.

Suzuki_Coupling_Cycle

References

Safety Operating Guide

Navigating the Disposal of 5-Bromo-2-ethoxyanisole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientist, my goal is to extend our support beyond the point of sale, fostering a culture of safety and operational excellence within your laboratory. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-2-ethoxyanisole, ensuring the safety of personnel and adherence to environmental regulations. Our approach is not just to list steps, but to explain the rationale behind them, empowering your team to make informed decisions.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

This compound is a halogenated aromatic ether. Understanding its specific hazard profile is the foundation of safe handling and disposal.

Key Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact. Prolonged exposure can lead to inflammation, itching, and redness.[1]

  • Serious Eye Irritation (H319): Can cause significant eye irritation, redness, and pain.[1]

  • Respiratory Irritation (H335): Inhalation of dust or fumes may irritate the respiratory system.[1]

These classifications necessitate a careful approach. The causality is clear: the chemical's reactivity with biological tissues demands the use of specific barriers—our Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE): Before beginning any disposal-related activities, it is mandatory to wear the following:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for tears or punctures before use.[1]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used in a well-ventilated area or fume hood.[3][4]

Data-Driven Disposal: Key Chemical Properties

A summary of key data points is crucial for quick reference during the disposal process.

PropertyValueSignificance for Disposal
CAS Number 1070795-38-8Unique identifier for accurate waste manifest documentation.[1]
Physical State Solid (Typical)Spills are less likely to spread rapidly than liquids, but dust can be an inhalation hazard.
Hazard Class IrritantDictates the need for specific PPE and careful handling to avoid contact.[1]
Incompatible Materials Strong oxidizing agentsMust be segregated from these materials in storage and waste containers to prevent hazardous reactions.[2][5]
Hazardous Decomposition Products Carbon monoxide, Carbon dioxide, Hydrogen bromideGenerated during combustion. This is a key reason why incineration must be performed in a specialized facility with flue gas scrubbers.[4][5]
Step-by-Step Disposal Protocol: A Self-Validating System

This protocol is designed to be a closed-loop, self-validating system. Each step logically follows the last, minimizing the chance of error.

Step 1: Waste Identification and Segregation

  • Rationale: As a brominated organic compound, this compound is classified as a halogenated waste.[6][7] Mixing halogenated with non-halogenated waste streams can significantly increase disposal costs and complexity.[8][9]

  • Procedure:

    • Designate a specific waste container for "Halogenated Organic Solids."

    • Ensure this container is clearly labeled. Your institution's Environmental Health and Safety (EHS) office will provide the appropriate hazardous waste labels.[10]

    • Never mix this waste with non-halogenated solvents, aqueous waste, or oxidizers.[9][11]

Step 2: Container Selection and Management

  • Rationale: The container is the primary barrier between the chemical and the environment. It must be robust and properly sealed.

  • Procedure:

    • Use a sturdy, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).[7]

    • The container must have a tightly sealing lid. Keep the container closed at all times except when adding waste.[8][9][10]

    • Do not overfill the container. A general rule is to fill to no more than 90% capacity to allow for expansion.[7]

Step 3: Waste Collection

  • Rationale: This is the point of active handling, where adherence to PPE protocols is critical.

  • Procedure:

    • Perform all waste transfers in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

    • For residual product in its original container, the entire container can often be disposed of. Place it in the designated halogenated waste container.

    • For contaminated materials (e.g., weighing paper, gloves, absorbent pads), place them in a sealed bag before adding to the main waste container to minimize dust generation.[12][13]

Step 4: Labeling and Documentation

  • Rationale: Accurate labeling is a regulatory requirement and ensures the safety of everyone who will handle the container.

  • Procedure:

    • Attach a completed hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • An accurate list of all contents if it is a mixed waste stream.

      • The associated hazards (e.g., "Irritant").

      • The date accumulation started.

Step 5: Storage and Final Disposal

  • Rationale: Proper temporary storage prevents accidents and ensures compliance.

  • Procedure:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8]

    • The storage area should be secure, away from drains, and segregated from incompatible materials.[1][10]

    • Once the container is full, or if you are generating waste infrequently, contact your institution's EHS office to arrange for pickup and disposal at an approved waste disposal plant.[1][3][4]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the disposal of this compound.

G cluster_prep Preparation Phase cluster_protocol Disposal Protocol cluster_final Final Steps A Identify this compound for Disposal B Don Required PPE: - Goggles - Gloves - Lab Coat A->B C Locate 'Halogenated Organic Solid Waste' Container B->C D Is container compatible and not full? C->D Verify E Transfer Waste into Container (in fume hood) D->E Yes H Obtain New, Labeled Container from EHS D->H No F Securely Seal Container Lid E->F G Update Hazardous Waste Label with Chemical Name & Date F->G I Store Sealed Container in Designated Satellite Accumulation Area (SAA) G->I H->C J Contact EHS for Waste Pickup I->J K

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spill Response

In the event of a spill, immediate and correct action is vital.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, work from outside the immediate area.

  • Control: Prevent the spill from spreading or entering drains.[1]

  • Cleanup (for minor spills):

    • Wearing your full PPE, gently cover the solid spill with an inert absorbent material like vermiculite or sand to avoid raising dust.

    • Carefully sweep or vacuum the material into a designated waste container.[3][4]

    • Place all contaminated cleaning materials and PPE into a sealed bag and then into the hazardous waste container.[12]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[12]

  • Report: Report the incident to your supervisor and EHS office, regardless of the size.

By integrating these detailed, causality-driven protocols into your laboratory's standard operating procedures, you build a robust system of safety and compliance. Trust in your procedures is built on understanding not just what to do, but why you are doing it.

References

A Senior Application Scientist's Guide to Handling 5-Bromo-2-ethoxyanisole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work necessitates the handling of a diverse array of chemical compounds. Among these, substituted aromatic ethers like 5-Bromo-2-ethoxyanisole are valuable intermediates. However, ensuring a safe laboratory environment is paramount. This guide provides essential, experience-driven safety and handling protocols for this compound, moving beyond a simple checklist to explain the rationale behind each critical step.

Hazard Identification and Risk Assessment: Know Your Compound

Before handling any chemical, a thorough understanding of its hazard profile is non-negotiable. This compound is classified with specific risks that dictate our handling procedures.[1]

  • Signal Word: Warning[1]

Primary Hazards:

  • Skin Irritation (H315): Direct contact can cause skin irritation, characterized by redness, itching, or inflammation.[1]

  • Serious Eye Irritation (H319): Vapors or direct contact can cause significant eye irritation.[1]

  • Respiratory Irritation (H335): Inhalation of fumes or dust may irritate the respiratory system.[1]

Understanding these hazards is the foundation of our safety protocol. The causality is clear: the chemical properties of this compound necessitate the prevention of contact with skin, eyes, and the respiratory system. This dictates the mandatory use of specific Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of preference but a requirement based on the compound's specific hazards. For this compound, a comprehensive PPE strategy is essential to create a reliable barrier between you and the chemical.[1][2]

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with side shieldsMust meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield should be worn over goggles if there is a significant risk of splashing.[3][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber)Inspect gloves for any signs of degradation or puncture before each use. Change gloves immediately if you suspect contamination.[4][5]
Laboratory CoatA flame-resistant lab coat provides a crucial barrier. It should be fully buttoned with sleeves rolled down to cover as much skin as possible.[4]
Respiratory Protection Not generally required with adequate ventilationIf engineering controls are insufficient, or when handling large quantities or dealing with spills in poorly ventilated areas, a NIOSH-approved respirator is necessary.[4]

Engineering Controls: Creating a Safe Workspace

While PPE is essential, the primary strategy for safe chemical handling is to minimize exposure at the source through robust engineering controls.

  • Chemical Fume Hood: All weighing and handling of this compound should be conducted inside a certified chemical fume hood to control vapor and dust exposure.[4]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[1][6]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their location should be clearly marked and unobstructed.[6][7]

Operational Plan: Step-by-Step Handling Protocol

This protocol provides a self-validating workflow. Each step is designed to mitigate the risks identified in the hazard assessment.

Pre-Handling Checklist:

  • Verify the chemical fume hood is operational.

  • Confirm all necessary PPE is available and in good condition.

  • Locate the nearest eyewash station and safety shower.

  • Have spill cleanup materials readily accessible.

Handling Procedure:

  • Don PPE: Put on your lab coat, safety goggles, and gloves before entering the designated handling area.

  • Work in Fume Hood: Perform all manipulations of this compound within the fume hood.

  • Handling: Open and handle the container with care to minimize dust or vapor generation.[1][8]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[1] Avoid breathing fumes, vapors, or dust.[1][6]

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[1][6] Remove and properly store or dispose of your PPE.

// Node Definitions A [label="Start: Prepare for Handling", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Don Appropriate PPE\n(Goggles, Gloves, Lab Coat)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Work in a Certified\nChemical Fume Hood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Handle this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Segregate Waste:\n- Contaminated Solids\n- Liquid Waste", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Decontaminate Work Area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Doff and Dispose of PPE", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Wash Hands Thoroughly", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="End: Procedure Complete", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Spill Occurs", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; K [label="Execute Spill\nCleanup Protocol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label="Step 1"]; B -> C [label="Step 2"]; C -> D [label="Step 3"]; D -> E [label="Step 4"]; D -> J [style=dashed, color="#EA4335"]; J -> K [label="Emergency"]; K -> F [label="After Cleanup"]; E -> F [label="Step 5"]; F -> G [label="Step 6"]; G -> H [label="Step 7"]; H -> I [label="Step 8"]; }

Caption: Workflow for safely handling this compound.

Emergency Response: Be Prepared

First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][6] Remove contaminated clothing and wash it before reuse.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][6] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, get medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][6] Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[9]

Spill Response:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If safe to do so, prevent further leakage or spillage.

  • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, sealed container for disposal.[1][10]

  • Ventilate the area and wash the spill site after material pickup is complete.

Storage and Disposal: Completing the Lifecycle

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6] Keep the container locked up and away from incompatible substances.[1]

  • Disposal: All waste, including contaminated solids and the chemical itself, must be disposed of through an approved waste disposal plant.[1][6] Do not let the product enter drains, other waterways, or the soil.[1] Always consult local, state, and federal regulations for proper disposal procedures.

By integrating these expert-driven protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safer research environment for everyone.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.